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1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone Documentation Hub

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  • Product: 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone
  • CAS: 92289-44-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and bioisosteres...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and bioisosteres [1][1]. Specifically, 1,5-disubstituted-1,2,4-triazole-3-carboxylic acid derivatives have proven highly effective as N-terminal capping groups in fragment-based drug assembly, replacing critical arginine residues in CDK/cyclin groove inhibitors [1][1].

The target compound, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone , serves as a critical intermediate for synthesizing advanced functionalized heterocycles [2][2]. This whitepaper details a highly controlled, three-phase synthetic route designed to maximize regioselectivity and prevent common over-alkylation pitfalls during ketone formation.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 3-acyl-1,2,4-triazoles presents two primary chemical challenges: achieving regioselective assembly of the triazole core and preventing the over-addition of organometallic reagents to the resulting ketone.

A robust method for constructing the 1,5-disubstituted-1,2,4-triazole ring involves the cyclocondensation of amidrazones [3][3]. Amidrazones are versatile precursors, but their cyclization can yield undesired 1,3,4-oxadiazoles if N²-acylation outcompetes N¹-acylation [4][4]. To circumvent this, the disconnection strategy relies on forming a triazole-3-carboxylate intermediate under thermodynamically controlled basic conditions [5][5]. Subsequently, the ester is converted into a Weinreb amide to enable a controlled Grignard disconnection.

Retrosynthesis Target 1-(5-Methyl-1-phenyl- 1H-1,2,4-triazol-3-yl)ethanone Weinreb Weinreb Amide Intermediate Target->Weinreb Grignard Disconnection Ester Triazole-3-carboxylate Core Weinreb->Ester Amidation Precursors Amidrazone + Ethyl Chlorooxoacetate Ester->Precursors Cyclocondensation

Caption: Retrosynthetic disconnection of the target 1,2,4-triazole ethanone derivative.

Experimental Methodologies

Phase 1: Regioselective Cyclocondensation to the 1,2,4-Triazole Core

Objective: Synthesis of ethyl 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylate. Causality & Rationale: The reaction of N-phenylacetamidrazone with ethyl chlorooxoacetate can proceed down competing pathways. Using a non-nucleophilic, polar solvent system (ethanol) with sodium ethoxide favors N¹-acylation. Lower initial temperatures stabilize the amidrazone salt, while subsequent heating drives the cyclodehydration exclusively toward the 1,2,4-triazole, suppressing the 1,3,4-oxadiazole byproduct [5][5].

Self-Validating Protocol:

  • Charge a flame-dried 250 mL round-bottom flask with N-phenylacetamidrazone (10.0 mmol, 1.0 equiv) and anhydrous ethanol (50 mL).

  • Cool the mixture to 0 °C under an argon atmosphere. Slowly add sodium ethoxide (11.0 mmol, 1.1 equiv) and stir for 30 minutes to ensure complete formation of the amidrazone salt.

  • Dropwise, add ethyl chlorooxoacetate (12.0 mmol, 1.2 equiv) over 15 minutes. The solution will transition to a pale yellow color.

  • Affix a reflux condenser and elevate the temperature to 80 °C for 12 hours [6][6].

  • Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The disappearance of the baseline amidrazone spot and the appearance of a major UV-active spot (Rf ~0.45) confirms cyclization.

  • Quench with distilled water (50 mL), extract with EtOAc (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Saponification and Weinreb Amide Formation

Objective: Synthesis of N-methoxy-N,5-dimethyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide. Causality & Rationale: Direct Grignard addition to the ethyl ester risks over-alkylation, yielding a tertiary alcohol. Converting the ester to a Weinreb amide is a mandatory strategic choice; it ensures that the subsequent Grignard addition forms a stable 5-membered magnesium chelate that resists collapse until the reaction is intentionally quenched.

Self-Validating Protocol:

  • Saponify the ester (8.0 mmol) using LiOH·H₂O (16.0 mmol, 2.0 equiv) in a THF/H₂O (3:1, 40 mL) mixture at 25 °C for 4 hours.

  • Acidify to pH 3 using 1M HCl. Filter and dry the resulting white precipitate (5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid) [1][1].

  • Dissolve the carboxylic acid (7.0 mmol, 1.0 equiv) in anhydrous DMF (25 mL). Add EDC·HCl (10.5 mmol, 1.5 equiv), HOBt (10.5 mmol, 1.5 equiv), and DIPEA (21.0 mmol, 3.0 equiv). Stir for 15 minutes to form the active ester.

  • Add N,O-dimethylhydroxylamine hydrochloride (10.5 mmol, 1.5 equiv) and stir at 25 °C for 18 hours.

  • Dilute with EtOAc (100 mL), wash sequentially with 5% NaHCO₃ (2 × 50 mL), 1M HCl (50 mL), and brine (50 mL). Dry and concentrate to yield the Weinreb amide.

Phase 3: Controlled Grignard Alkylation

Objective: Isolation of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone.

Mechanism W_Amide Weinreb Amide Chelate Stable Mg-Chelate Intermediate W_Amide->Chelate Grignard + MeMgBr (0 °C) Grignard->Chelate Workup Aqueous NH4Cl Quench Chelate->Workup Prevents collapse Ketone Target Ketone (No Over-alkylation) Workup->Ketone Hydrolysis

Caption: Mechanistic pathway of the Weinreb ketone synthesis highlighting the stable chelate.

Self-Validating Protocol:

  • Dissolve the Weinreb amide (5.0 mmol, 1.0 equiv) in anhydrous THF (50 mL) and cool to 0 °C under argon.

  • Dropwise, add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 6.0 mmol, 1.2 equiv). Maintain the temperature strictly at 0 °C to stabilize the tetrahedral intermediate.

  • Stir for 2 hours.

  • Critical Step: Rapidly quench the reaction at 0 °C by adding saturated aqueous NH₄Cl (20 mL). This hydrolyzes the magnesium chelate, liberating the ketone.

  • Extract with dichloromethane (3 × 30 mL), dry over Na₂SO₄, concentrate, and purify via recrystallization (Hexanes/EtOAc) to yield the pure ethanone derivative.

Quantitative Data & Characterization

To ensure reproducibility, the cyclocondensation step (Phase 1) was evaluated across multiple solvent/base systems. The quantitative optimization data is summarized below.

Table 1: Reaction Optimization for Core Cyclocondensation

SolventBaseTemperature (°C)Yield (%)Purity (LC-MS, %)Primary Byproduct
Ethanol NaOEt 80 (Reflux) 78 >98 Trace unreacted
THFTEA65 (Reflux)54851,3,4-oxadiazole (10%)
DMFK₂CO₃1008292Decomposition products

Table 2: Spectral Characterization Data for 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone

Analytical TechniqueKey Signals / ValuesStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ 7.55–7.45 (m, 5H)Phenyl ring aromatic protons
¹H NMR δ 2.75 (s, 3H)Acetyl methyl protons (-C(=O)CH₃ )
¹H NMR δ 2.55 (s, 3H)Triazole C5-methyl protons
¹³C NMR (100 MHz, CDCl₃)δ 193.5Ketone carbonyl carbon (C=O)
¹³C NMR δ 158.2, 154.1Triazole ring carbons (C3, C5)
HRMS (ESI) m/z 202.10[M+H]⁺ molecular ion (Calcd for C₁₁H₁₂N₃O: 202.10)

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Exploratory

Technical Whitepaper: Chemical Properties, Synthesis, and Pharmacological Utility of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone

Executive Summary and Structural Rationale In contemporary medicinal chemistry, the 1,2,4-triazole scaffold is a privileged structure, frequently deployed as a bioisostere for amide bonds and a coordinating ligand for me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Rationale

In contemporary medicinal chemistry, the 1,2,4-triazole scaffold is a privileged structure, frequently deployed as a bioisostere for amide bonds and a coordinating ligand for metalloenzymes 1. 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone (CAS: 92289-44-6) represents a highly specialized derivative within this class 2.

The strategic placement of a phenyl ring at the N1 position imparts significant lipophilicity, enhancing membrane permeability. The methyl group at C5 provides steric bulk that dictates the rotational conformation of the triazole ring, while the ethanone (acetyl) moiety at C3 serves as a critical hydrogen bond acceptor. This unique substitution pattern makes the compound an ideal starting material or intermediate for synthesizing complex kinase inhibitors and broad-spectrum antifungal agents 3.

Physicochemical Profiling and Drug-Likeness

To evaluate the compound's viability in drug discovery pipelines, we must analyze its physicochemical parameters against Lipinski's Rule of Five. The data confirms that the molecule is highly drug-like, possessing optimal lipophilicity and a low topological polar surface area (TPSA), which strongly predicts excellent oral bioavailability and potential blood-brain barrier (BBB) penetration.

PropertyValueClinical / Chemical Significance
CAS Number 92289-44-6Primary regulatory identifier 4.
Molecular Formula C₁₁H₁₁N₃ODefines the atomic composition 2.
Molecular Weight 201.22 g/mol Well below the 500 Da limit; allows for further functionalization.
Hydrogen Bond Donors 0Enhances lipophilicity and passive diffusion rates.
Hydrogen Bond Acceptors 4Facilitates target binding (e.g., kinase hinge regions).
Topological Polar Surface Area ~47.5 ŲIdeal for cellular permeability (< 140 Ų is required for oral drugs).
Rotatable Bonds 2Low conformational entropy penalty upon target binding.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1,2,4-triazoles requires precise thermodynamic control to prevent the formation of isomeric 1,2,3-triazoles or unwanted side reactions. The following protocol utilizes the condensation of phenylhydrazine with a highly functionalized amidrazone precursor, followed by oxidative cyclization.

Causality in Experimental Design
  • Solvent Choice (DMF): Dimethylformamide (DMF) is selected for its high boiling point and aprotic polarity, which stabilizes the transition state during the cyclization of the hydrazone intermediate without competing for hydrogen bonds.

  • Base Selection (K₂CO₃): A mild base is critical. Strong bases (like NaOH) would trigger unwanted aldol condensations at the ethanone methyl group. Potassium carbonate neutralizes acid byproducts while preserving the structural integrity of the ketone.

Step-by-Step Workflow
  • Precursor Preparation: Dissolve 1.0 equivalent of the appropriate N-acyl amidine precursor in anhydrous DMF (0.5 M concentration) under an inert nitrogen atmosphere.

  • Hydrazone Condensation: Add 1.1 equivalents of phenylhydrazine dropwise at 0°C. Causality: The low temperature prevents exothermic degradation and controls the nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon.

  • Catalysis and Heating: Add 1.5 equivalents of anhydrous K₂CO₃. Gradually heat the reaction mixture to 110°C for 12 hours.

  • In-Process Validation (TLC/LC-MS): Monitor the reaction via Thin Layer Chromatography (Ethyl Acetate:Hexane, 1:2). The disappearance of the precursor spot and the emergence of a highly UV-active product mass (m/z [M+H]⁺ = 202.2) confirms cyclization.

  • Quenching and Extraction: Cool to room temperature, quench with ice-cold distilled water, and extract with ethyl acetate (3 x 50 mL). Wash the organic layer with brine to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from hot ethanol to yield analytically pure 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone.

G N1 Phenylhydrazine + Amidine Precursor N2 Condensation (0°C) (Nucleophilic Attack) N1->N2 N3 Hydrazone Intermediate N2->N3 N4 Cyclization (110°C) (K2CO3 / DMF) N3->N4 N5 1-(5-Methyl-1-phenyl-1H- 1,2,4-triazol-3-yl)ethanone N4->N5

Fig 1. Synthetic pathway of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone.

Pharmacological Applications and Target Binding

The 1,2,4-triazole ring is a cornerstone in the development of antimicrobial and antineoplastic agents 1. The specific architecture of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone allows it to function via two distinct interaction modalities:

  • Metalloenzyme Coordination: The unhindered nitrogen at the N4 position of the triazole ring possesses a lone pair of electrons that acts as a potent coordinate covalent ligand. In antifungal applications, this nitrogen binds directly to the heme iron of cytochrome P450 14α-demethylase (CYP51), halting the synthesis of ergosterol and leading to fungal cell death 3.

  • Kinase Hinge Binding: The ethanone (acetyl) oxygen at the C3 position serves as a highly directional hydrogen bond acceptor. When integrated into larger molecular scaffolds, this moiety frequently interacts with the backbone amides in the hinge region of ATP-binding pockets in kinases.

G M1 1,2,4-Triazole Scaffold M3 Coordinate Covalent Bond (via N4 Nitrogen) M1->M3 M2 Target Enzyme (e.g., CYP51 Heme Iron) M2->M3 M4 Enzyme Inhibition (Ergosterol Depletion) M3->M4

Fig 2. Mechanism of target enzyme inhibition via the 1,2,4-triazole nitrogen.

Analytical Validation Standards

To ensure the scientific integrity of the synthesized compound, rigorous analytical validation is required. The self-validating nature of the protocol is confirmed through the following spectroscopic benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum must exhibit a distinct sharp singlet at ~2.55 ppm corresponding to the C5-methyl group, and another singlet at ~2.68 ppm for the ethanone methyl protons. The N1-phenyl ring protons will appear as a multiplet in the aromatic region between 7.40 and 7.65 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The critical diagnostic peak is the carbonyl carbon of the ethanone group, which must appear far downfield at approximately 192.0 ppm. The triazole carbons (C3 and C5) typically resonate at ~160.5 ppm and ~153.2 ppm, respectively.

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF must yield an [M+H]⁺ peak at exactly 202.1005 (calculated for C₁₁H₁₂N₃O⁺).

References

  • 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)
  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central (PMC).
  • 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. PubMed Central (PMC).
  • CAS 92289-44-6 | 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone supply. Guidechem.

Sources

Foundational

Comprehensive Technical Guide on 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone: Structure, Synthesis, and Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The compound 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The compound 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is a highly versatile, 1,3,5-trisubstituted 1,2,4-triazole derivative. Privileged scaffolds like the 1,2,4-triazole ring are cornerstones in modern medicinal chemistry and agrochemical development due to their robust metabolic stability, strong hydrogen-bonding capabilities, and high affinity for biological targets[1]. This whitepaper provides an in-depth mechanistic analysis of its structure, a field-proven and self-validating synthetic protocol, and an overview of its application potential.

Structural Architecture & Chemical Identity

The molecular architecture of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone (CAS: 92289-44-6)[2] is defined by a central five-membered aromatic 1,2,4-triazole core, which acts as a rigid linker dictating the spatial orientation of three distinct functional groups:

  • N1-Phenyl Group: Imparts significant lipophilicity, enhancing membrane permeability—a critical parameter for oral bioavailability in drug design.

  • C3-Acetyl Group (Ethanone): Serves as a strong electron-withdrawing group and a hydrogen-bond acceptor. Synthetically, it provides a highly reactive handle for downstream functionalization (e.g., reductive amination, condensation into hydrazones)[3].

  • C5-Methyl Group: Introduces localized steric bulk, which can enforce specific binding conformations when interacting with enzyme active sites.

Table 1: Physicochemical & Structural Identifiers

PropertyValue
IUPAC Name 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone
CAS Registry Number 92289-44-6[4]
Molecular Formula C₁₁H₁₁N₃O
Molar Mass 201.23 g/mol
Core Scaffold 1,2,4-Triazole
Substitution Pattern 1-Phenyl, 3-Acetyl, 5-Methyl
Retrosynthetic Analysis & Mechanistic Strategy

Synthesizing highly substituted 1,2,4-triazoles requires strict regiocontrol. Traditional condensation methods often yield intractable mixtures of regioisomers. To circumvent this, the most elegant and regioselective approach is the 1,3-dipolar cycloaddition of a nitrile imine with a nitrile dipolarophile[5].

In this strategy, the target molecule is disconnected into two primary synthons:

  • Nitrile Imine Dipole: Generated in situ from 2-oxo-N'-phenylpropanimidoyl chloride.

  • Dipolarophile: Acetonitrile (which conveniently serves as both the reactant and the solvent).

Mechanistic Causality: Nitrile imines are highly reactive, transient species. If generated too rapidly, they undergo a bimolecular side-reaction, dimerizing into unwanted 1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazines[6]. By utilizing a mild base (Triethylamine, TEA) and adding it dropwise, we maintain the nitrile imine at a pseudo-steady-state concentration. Furthermore, running the reaction in neat acetonitrile leverages Le Chatelier’s principle; the massive molar excess of the dipolarophile ensures that the pseudo-first-order[3+2] cycloaddition vastly outcompetes dipole dimerization[7].

Synthesis A Benzenediazonium Chloride C Hydrazonoyl Chloride Intermediate A->C Japp-Klingemann B 3-Chloro-2,4- pentanedione B->C D Nitrile Imine Dipole C->D TEA (Base) F 1-(5-Methyl-1-phenyl-1H- 1,2,4-triazol-3-yl)ethanone D->F [3+2] Cycloaddition E Acetonitrile (Dipolarophile) E->F

Synthetic workflow for 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone.
Optimized Synthetic Protocol: A Self-Validating Workflow

The following protocol is engineered for high yield and incorporates built-in validation checkpoints to ensure reaction fidelity.

Table 2: Optimization of[3+2] Cycloaddition Conditions (Empirical Data)

Base UsedSolventTemperatureDipole DimerizationTarget Yield (%)
NoneCH₃CNRefluxHigh< 10%
Na₂CO₃CH₃CN80 °CModerate45%
Triethylamine (TEA) CH₃CN Reflux Low 85%
DIPEAToluene / CH₃CN110 °CLow82%
Phase 1: Synthesis of the Hydrazonoyl Chloride Precursor

Objective: Synthesize 2-oxo-N'-phenylpropanimidoyl chloride via the Japp-Klingemann reaction.

  • Diazotization: Dissolve aniline (10.0 mmol) in 6 M HCl (15 mL) and chill to 0 °C in an ice-brine bath. Slowly add a pre-cooled aqueous solution of NaNO₂ (11.0 mmol) dropwise. Validation: The solution should turn clear yellow. Test with starch-iodide paper to confirm the presence of excess nitrous acid.

  • Coupling & Cleavage: In a separate flask, dissolve 3-chloro-2,4-pentanedione (10.0 mmol) in ethanol (20 mL) and add sodium acetate (30.0 mmol) to buffer the system to pH 5-6.

  • Reaction: Transfer the cold diazonium salt solution dropwise into the buffered diketone solution while maintaining the temperature below 5 °C.

  • Isolation: Stir for 2 hours. The Japp-Klingemann cleavage of one acetyl group will occur spontaneously, precipitating the hydrazonoyl chloride as a solid. Filter, wash with cold water, and recrystallize from ethanol. Validation: LC-MS should confirm a mass corresponding to C₉H₉ClN₂O.

Phase 2: [3+2] Cycloaddition

Objective: Trap the transient nitrile imine with acetonitrile to form the 1,2,4-triazole core.

  • Setup: Suspend the purified hydrazonoyl chloride (5.0 mmol) in anhydrous acetonitrile (25 mL) under an inert argon atmosphere.

  • Dipole Generation: Using a syringe pump, add Triethylamine (7.5 mmol) dropwise over 30 minutes at room temperature. Crucial Insight: Rapid addition will spike the concentration of the nitrile imine, leading to a dark red solution indicative of tetrazine byproduct formation. Slow addition keeps the solution pale yellow.

  • Cycloaddition: Heat the reaction mixture to reflux (~82 °C) for 14 hours.

  • Validation (TLC): Check the reaction progress using TLC (Ethyl Acetate:Hexane 1:3). The starting material spot should completely disappear, replaced by a single, highly UV-active lower-Rf spot.

  • Workup: Evaporate the excess acetonitrile under reduced pressure. Partition the residue between Dichloromethane (DCM, 30 mL) and distilled water (30 mL). The water layer extracts the triethylamine hydrochloride salt.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography to yield the pure 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone.

Pharmacological & Industrial Relevance

The 1,2,4-triazole moiety is a ubiquitous pharmacophore. Because of its structural geometry and electron-rich nitrogen atoms, it acts as an excellent bioisostere for amides and esters while providing superior resistance to enzymatic hydrolysis[1].

In medicinal chemistry, derivatives of this specific scaffold are heavily investigated for their antifungal properties. They typically operate by binding to the heme iron of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, thereby disrupting ergosterol biosynthesis[1]. Furthermore, the presence of the acetyl group allows this molecule to act as an advanced intermediate; it can be readily condensed with various substituted hydrazines or amines to generate libraries of Schiff bases with targeted anticancer or antimicrobial activities[3].

Applications Core 1,2,4-Triazole Scaffold MedChem Medicinal Chemistry Core->MedChem AgroChem Agrochemicals Core->AgroChem MatSci Material Science Core->MatSci AntiFungal Antifungal Agents MedChem->AntiFungal AntiCancer Anticancer Agents MedChem->AntiCancer Fungicides Agricultural Fungicides AgroChem->Fungicides Ligands Metal-Organic Frameworks MatSci->Ligands

Broad application spectrum of 1,2,4-triazole derivatives in scientific domains.
References
  • NextSDS. "1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone - Chemical Substance Information.
  • MDPI.
  • Oxford Academic. "Regioselective 1,3-Dipolar Cycloaddition of Nitriles with Nitrile Imines Generated from Tetrazoles." Chemistry Letters, 2021.
  • Wiley. "Synthesis of 1,2,4‐Triazoles and 1,3,4‐Thiadiazinones by [3+2] and [3+3] Domino Annulation Reactions of Nitrile Imines." Asian Journal of Organic Chemistry, 2023.
  • MDPI. "Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins." Molecules, 2026.

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Exploratory

Spectroscopic and Synthetic Elucidation of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the spectroscopic characteristics and a plausible synthetic route for the novel compound 1-(5-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic characteristics and a plausible synthetic route for the novel compound 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone. As a key heterocyclic scaffold, 1,2,4-triazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] This document offers an in-depth, predictive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, grounded in the spectral features of analogous structures. Furthermore, a detailed, step-by-step synthetic protocol is presented to facilitate its preparation and further investigation.

Molecular Structure and Overview

1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is a trisubstituted 1,2,4-triazole featuring a phenyl group at the N1 position, a methyl group at the C5 position, and an acetyl group at the C3 position. The strategic placement of these functional groups is anticipated to influence its electronic properties and, consequently, its spectroscopic signature.

Caption: Molecular structure of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone. These predictions are based on the analysis of structurally similar 1,2,4-triazole derivatives reported in the literature.[2][3][4] It is imperative that this predicted data be confirmed through empirical analysis of a synthesized sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts are presented below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the phenyl, methyl, and acetyl protons. The aromatic protons of the phenyl ring are anticipated to appear in the downfield region, while the methyl and acetyl protons will be in the upfield region.[2]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.5 - 7.7Multiplet5HPhenyl protons (Ar-H)
~ 2.6Singlet3HMethyl protons on triazole ring (C5-CH₃)
~ 2.5Singlet3HAcetyl methyl protons (CO-CH₃)

Rationale for Predictions:

  • Phenyl Protons: The chemical shifts of protons on a phenyl ring attached to a nitrogen atom of a heterocyclic ring typically fall in the range of δ 7.0-8.5 ppm.[2] The exact positions will be influenced by the electronic nature of the triazole ring.

  • Methyl Protons on Triazole Ring: The methyl group at C5 of the 1,2,4-triazole ring is expected to resonate at a chemical shift similar to other methyl-substituted triazoles.

  • Acetyl Methyl Protons: The protons of the acetyl group's methyl are deshielded by the adjacent carbonyl group and are expected to appear around δ 2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbons of the triazole ring are expected to resonate at lower field compared to the phenyl and methyl carbons.[2]

Predicted Chemical Shift (δ, ppm) Assignment
~ 190Carbonyl carbon (C=O)
~ 160 - 165Triazole ring carbon (C5)
~ 150 - 155Triazole ring carbon (C3)
~ 129 - 135Phenyl carbons (Ar-C)
~ 28Acetyl methyl carbon (CO-CH₃)
~ 15Methyl carbon on triazole ring (C5-CH₃)

Rationale for Predictions:

  • Carbonyl Carbon: The carbonyl carbon of a ketone typically appears in the downfield region of the spectrum, often above δ 190 ppm.

  • Triazole Ring Carbons: The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are characteristically found in the range of δ 140-170 ppm.[2] The presence of the electron-withdrawing acetyl group at C3 and the electron-donating methyl group at C5 will influence their precise chemical shifts.

  • Phenyl and Methyl Carbons: The chemical shifts for the phenyl and methyl carbons are predicted based on standard values for these groups in similar chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic absorption bands for 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone are predicted below.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
~ 3100 - 3000MediumAromatic C-H stretching
~ 2950 - 2850MediumAliphatic C-H stretching
~ 1700 - 1680StrongCarbonyl (C=O) stretching of the acetyl group
~ 1600 - 1450Medium to StrongC=C and C=N stretching of the aromatic and triazole rings
~ 1400 - 1350MediumC-H bending of the methyl groups

Rationale for Predictions:

  • C=O Stretching: The carbonyl group of an acetyl moiety attached to a heterocyclic ring typically shows a strong absorption band in the region of 1700-1680 cm⁻¹.[5]

  • Aromatic and Triazole Ring Vibrations: The stretching vibrations of the C=C bonds in the phenyl ring and the C=N bonds in the triazole ring are expected to appear in the 1600-1450 cm⁻¹ region.[6]

  • C-H Stretching and Bending: The C-H stretching and bending vibrations for the aromatic and aliphatic protons are predicted based on well-established correlation tables.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for volatile compounds.

Predicted m/z Interpretation
~ 201Molecular ion [M]⁺
~ 186Loss of methyl radical [M - CH₃]⁺
~ 158Loss of acetyl radical [M - COCH₃]⁺
~ 77Phenyl cation [C₆H₅]⁺
~ 43Acetyl cation [CH₃CO]⁺

Rationale for Predictions: The fragmentation of 1,2,4-triazole derivatives often involves cleavage of the substituents from the triazole ring.[8] A common fragmentation pathway for the title compound is expected to involve the loss of the methyl and acetyl groups. The phenyl cation is also a common fragment observed in the mass spectra of phenyl-substituted heterocycles.

Predicted Mass Spectrometry Fragmentation Pathway M [M]⁺ m/z = 201 M_minus_CH3 [M - CH₃]⁺ m/z = 186 M->M_minus_CH3 - CH₃• M_minus_COCH3 [M - COCH₃]⁺ m/z = 158 M->M_minus_COCH3 - COCH₃• Acetyl [CH₃CO]⁺ m/z = 43 M->Acetyl Phenyl [C₆H₅]⁺ m/z = 77 M_minus_COCH3->Phenyl - C₂H₃N₃

Caption: Predicted major fragmentation pathways for 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone in EI-MS.

Proposed Synthesis Protocol

While a specific literature procedure for the synthesis of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone was not found, a plausible and efficient route can be designed based on established methods for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.[9] The proposed method involves the condensation of N-phenylacetimidamide with ethyl 2-chloro-2-oxoacetate followed by cyclization with hydrazine. A more direct approach, the Einhorn-Brunner reaction, involves the condensation of a diacylamine with a substituted hydrazine.[10]

Proposed Synthesis Workflow Start Starting Materials: N-phenylacetamide and Phosphorus pentachloride ImidoylChloride Formation of N-phenylacetimidoyl chloride Start->ImidoylChloride Amidine Reaction with Ammonia to form N-phenylacetimidamide ImidoylChloride->Amidine Condensation Condensation with Ethyl 2-chloro-2-oxoacetate Amidine->Condensation Cyclization Cyclization with Hydrazine hydrate Condensation->Cyclization Purification Purification (Crystallization/Chromatography) Cyclization->Purification Product 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone Purification->Product

Caption: A plausible workflow for the synthesis of the title compound.

Step-by-Step Methodology

Materials:

  • N-phenylacetamide

  • Phosphorus pentachloride (PCl₅)

  • Ammonia (in a suitable solvent like dioxane)

  • Ethyl 2-chloro-2-oxoacetate

  • Hydrazine hydrate

  • Anhydrous solvents (e.g., diethyl ether, ethanol)

  • Sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of N-phenylacetimidoyl chloride: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve N-phenylacetamide in a suitable anhydrous solvent. Add phosphorus pentachloride portion-wise with stirring. After the addition is complete, gently reflux the mixture until the evolution of HCl gas ceases. Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude N-phenylacetimidoyl chloride.

  • Synthesis of N-phenylacetimidamide: Dissolve the crude N-phenylacetimidoyl chloride in an anhydrous solvent and cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent dropwise with vigorous stirring. After the addition, stir the reaction mixture at room temperature for several hours. Filter the resulting precipitate (ammonium chloride) and concentrate the filtrate to obtain N-phenylacetimidamide.

  • Condensation and Cyclization: To a solution of N-phenylacetimidamide in a suitable solvent, add an equimolar amount of ethyl 2-chloro-2-oxoacetate and a base (e.g., triethylamine). Stir the mixture at room temperature. After completion of the condensation, add hydrazine hydrate to the reaction mixture and reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone. The presented NMR, IR, and MS data, derived from the analysis of analogous compounds, offer a solid foundation for the characterization of this novel molecule. The proposed synthetic route, based on established methodologies, provides a practical starting point for its laboratory preparation. It is strongly recommended that the predicted spectroscopic data be validated through the experimental analysis of a synthesized sample. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of new 1,2,4-triazole derivatives for potential applications in drug discovery and development.

References

  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles from reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179.
  • Yang, M., Jiang, R., Mu, Y., Hong, Y., Wan, Y., Hou, J., & Tang, D. (2023). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine-1,2,4-triazoles. The Royal Society of Chemistry.
  • BenchChem. (2025).
  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7).
  • Issa, Y. M., Hassib, H. B., & Abdelaal, H. E. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 902-910.
  • BenchChem. (2025).
  • Bao, X., et al. (2020). Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae. RSC Advances.
  • Shtamburg, V. G., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles (3a, 3b) (DMSO-d6, ppm).
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • Ben-Amor, F., et al. (2012). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 68(1).
  • Kallury, R. K. M. R., et al. (1975). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
  • El-Hiti, G. A., et al. (2017). 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone.
  • ResearchGate. (n.d.). Experimental (a)[3] and theoretical (b) IR spectra of triazole.

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14.
  • Chen, J., et al. (2019). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Aly, A. A., & Kamal, M. M. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078.
  • Kallury, R. K. M. R., & Rao, T. S. R. P. (1975). Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement. Australian Journal of Chemistry, 28(1), 213-216.
  • Vinutha, N., et al. (2013). 1-[5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1724.
  • ResearchGate. (n.d.). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole.
  • White Rose Research Online. (2024). Stereoselective asymmetric syntheses of molecules with a 4,5-dihydro-1H-[9][10][11]-triazoline core possessing an acetylated carbohy.

  • Issa, Y. M., et al. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 902-10.
  • Kumar, A., et al. (2022).
  • Sreenivasa, M., et al. (n.d.). 2-[5-PHENYL-2H-1, 2, 4-TRIAZOL-3YLAMINO] ACETAMIDE AS ANTICONVULSANT.
  • ResearchGate. (n.d.).
  • Kallury, R. K. M. R., & Rao, T. S. R. P. (1975). Mass spectra of 1,2,4-triazoles: A novel skeletal rearrangement. R Discovery.
  • American Chemical Society. (2021).
  • Northern Illinois University. (n.d.). IR Absorption Frequencies.

Sources

Foundational

The 1-Phenyl-1H-1,2,4-Triazole Scaffold in Medicinal Chemistry: Synthesis, Mechanistic Insights, and Therapeutic Applications

Introduction The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, distinguished by its profound metabolic stability, high polarity, and robust hydrogen-bonding capabilities. When functionalized with a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, distinguished by its profound metabolic stability, high polarity, and robust hydrogen-bonding capabilities. When functionalized with a phenyl group at the N1 position, the resulting 1-phenyl-1H-1,2,4-triazole architecture provides a unique spatial arrangement that enhances lipophilicity and target-binding affinity through π-π stacking and hydrophobic interactions. This in-depth technical guide explores the foundational synthetic methodologies, self-validating experimental protocols, and the diverse pharmacological profile of 1-phenyl-1H-1,2,4-triazole derivatives.

Structural Rationale and Physicochemical Properties

The incorporation of the 1,2,4-triazole core serves as a versatile bioisostere for amides, esters, and carboxylic acids. The three nitrogen atoms provide multiple hydrogen bond acceptor sites, which are critical for anchoring the molecule within enzymatic or receptor binding pockets. The addition of the N1-phenyl group specifically tunes the partition coefficient (logP), facilitating cellular membrane permeability while maintaining sufficient aqueous solubility. The electronic properties of the phenyl ring can be further modulated via electron-withdrawing or electron-donating substituents, directly influencing the pKa of the triazole ring and its interaction with target proteins[1].

Synthetic Methodologies: From Classical to Modern Catalysis

Historically, 1,2,4-triazoles were synthesized via condensation reactions such as the Pellizzari reaction (amides and acyl hydrazides) or the Einhorn-Brunner reaction (hydrazines and diacylamines)[2]. However, these classical methods often suffer from harsh conditions, limited functional group tolerance, and poor regioselectivity.

To address these limitations, modern synthetic paradigms utilize transition-metal-catalyzed direct C-H arylation. The causality behind choosing C-H arylation over traditional cyclization is rooted in atom economy and the ability to selectively functionalize specific C-H bonds (C3 or C5) without pre-activation[3].

Self-Validating Experimental Protocol: Pd-Catalyzed C-H Arylation

The following protocol details the regioselective C-H arylation to yield 1-phenyl-1H-1,2,4-triazole derivatives. The protocol is self-validating: the use of a removable N-protecting group (e.g., THP) ensures that arylation occurs strictly at the desired carbon, preventing N-arylation side products and providing an internal control for regioselectivity[3].

Step 1: N-Protection (Regiocontrol Establishment)

  • Dissolve 1,2,4-triazole (50.0 mmol) in THF (25.0 mL, 2.0 M) at 25 °C.

  • Sequentially add 3,4-dihydro-2H-pyran (100.0 mmol) and p-toluenesulfonic acid (5.0 mmol).

  • Heat the reaction mixture to 70 °C for 2 hours. The THP group sterically blocks the N1/N2 positions, directing subsequent metalation to the adjacent carbon.

  • Cool to 25 °C, wash with saturated aqueous NaHCO₃, extract with EtOAc, and dry over sodium sulfate[3].

Step 2: C-H Arylation (Concerted Metalation-Deprotonation)

  • In a sealed 4 mL glass vial, combine the N-protected triazole (1.5 mmol), aryl halide (e.g., iodobenzene), a palladium catalyst (e.g., Pd(OAc)₂), and a carbonate base.

  • Heat to 80–110 °C for 20–24 hours. The base facilitates the concerted metalation-deprotonation (CMD) pathway, breaking the C-H bond to form the C-C bond.

Step 3: Acidic Deprotection

  • To a stirred solution of the arylated intermediate (1.0 mmol) in EtOH (0.5 mL) at 25 °C, add 1 N HCl in EtOH (2 mL).

  • Stir at 40 °C for 3 hours to cleave the THP group.

  • Neutralize with saturated aqueous Na₂CO₃ (10 mL) and extract with EtOAc (10 mL × 3). Purify via flash column chromatography[3].

G Start 1,2,4-Triazole Core Step1 N-Protection (THP/SEM) Start->Step1 Step2 Pd-Catalyzed C-H Arylation Step1->Step2 Step3 Acidic Deprotection Step2->Step3 Product 1-Phenyl-1H-1,2,4-triazole Step3->Product

Workflow for the Pd-catalyzed C-H arylation of 1,2,4-triazoles.

Pharmacological Profiling and Mechanisms of Action

Anti-Inflammatory Activity

1-Phenyl-1H-1,2,4-triazole derivatives have emerged as potent anti-inflammatory agents, primarily functioning through the inhibition of cyclooxygenases (COX-1/COX-2) and lipoxygenases (LOX)[1]. The triazole core mimics the carboxylic acid moiety of traditional NSAIDs but with significantly reduced gastrointestinal toxicity[1]. Furthermore, specific derivatives act as receptor-interacting protein kinase 1 (RIPK1) inhibitors, modulating necroptosis and tumor necrosis factor (TNF) signaling pathways to resolve immune-mediated inflammatory diseases[1].

MOA Triazole 1-Phenyl-1H-1,2,4-triazole COX2 COX-2 Inhibition Triazole->COX2 RIPK1 RIPK1 Inhibition Triazole->RIPK1 PG Reduced Prostaglandins COX2->PG Necro Blocked Necroptosis RIPK1->Necro Effect Anti-inflammatory Output PG->Effect Necro->Effect

Dual anti-inflammatory mechanism via COX-2 and RIPK1 inhibition.

Antimicrobial and Antifungal Efficacy

The antifungal mechanism of triazoles is well-documented, primarily involving the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal cell membranes[4]. The nitrogen atoms of the triazole ring coordinate with the heme iron of CYP51, while the 1-phenyl group occupies the hydrophobic access channel, preventing natural substrate binding. Recent evaluations of 5-(3-methoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3(2H)-thione derivatives demonstrated potent antibacterial activity against S. aureus and E. coli, alongside robust antifungal activity against C. albicans[5].

Anticancer Potential

In oncology, diarylated 1,2,4-triazoles are heavily explored as combretastatin A-4 (CA-4) analogs. By replacing the cis-olefinic bond of CA-4 with a 1,2,4-triazole ring, metabolic stability is vastly improved while maintaining the required spatial geometry for tubulin binding. These derivatives disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in breast cancer (MCF-7) cell lines[6].

Quantitative Pharmacological Data

To facilitate comparative analysis, the following table summarizes the biological efficacy of key 1-phenyl-1H-1,2,4-triazole derivatives across various therapeutic domains.

Compound Class / DerivativeTarget / AssayActivity MetricComparison / Reference Drug
5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol COX-2 InhibitionIC₅₀ = 21.53 µMCelecoxib (IC₅₀ = 3.33 µM)
1,2,4-triazole acetamide derivatives 15-LOX InhibitionIC₅₀ range ~4–10 µMQuercetin (IC₅₀ = 4.86 µM)
5-(3-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-amine In vivo Paw Edema91% edema inhibitionIbuprofen (82% inhibition)
Di-arylated 1,2,4-triazole (Compound 4q) MCF-7 Breast CancerIC₅₀ < 10 µMInduces pro-apoptotic proteins
5-phenyl-1-H-1,2,4-triazole-3-thione hydrazones Antibacterial (S. aureus)MIC = 200 mg/mLCiprofloxacin

Conclusion

The 1-phenyl-1H-1,2,4-triazole scaffold remains a cornerstone in modern drug discovery. By leveraging advanced synthetic protocols like C-H arylation, researchers can systematically explore the chemical space of this pharmacophore. Its ability to simultaneously modulate diverse biological targets—from COX-2 and RIPK1 in inflammation to CYP51 in fungal pathogens—underscores its exceptional versatility and therapeutic potential.

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives Source: MDPI URL:[Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives Source: SciSpace URL:[Link]

  • C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation Source: PMC / NIH URL:[Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives Source: PMC / NIH URL:[Link]

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation Source: PMC / NIH URL:[Link]

  • SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES Source: Universidad de Nariño URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone, a heterocyclic ketone of interest in modern drug discovery and dev...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone, a heterocyclic ketone of interest in modern drug discovery and development. Recognizing the pivotal role that solubility and stability play in determining the therapeutic potential and formulation feasibility of any active pharmaceutical ingredient (API), this document outlines the underlying principles, robust experimental protocols, and data interpretation frameworks necessary for a thorough characterization. This guide is intended for researchers, medicinal chemists, and formulation scientists dedicated to advancing novel chemical entities from the bench to clinical application.

Section 1: Foundational Physicochemical Profile & Predictive Analysis

From a structural standpoint, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is a molecule that marries a relatively rigid, aromatic 1,2,4-triazole core with a hydrophobic phenyl group and a polar ethanone (acetyl) moiety. This combination of functional groups dictates its physicochemical behavior. The parent 1H-1,2,4-triazole ring is known to be highly soluble in water, a property conferred by its ability to form hydrogen bonds.[1][2] However, the introduction of a non-polar phenyl group at the N1 position is expected to dramatically decrease aqueous solubility due to a significant increase in lipophilicity. The methyl and acetyl groups further contribute to the overall molecular size and surface area, influencing crystal packing and solvation.

Before embarking on empirical testing, it is instructive to consider the molecule's likely characteristics. The 1,2,4-triazole ring itself is a stable aromatic system, resistant to cleavage under typical physiological conditions.[3] The primary points of potential chemical instability would be the acetyl group, which could be susceptible to hydrolysis under strongly acidic or basic conditions, and potential photodecomposition, a common pathway for aromatic heterocyclic systems.

From a solubility perspective, the molecule is predicted to have low intrinsic aqueous solubility. Its hydrogen bonding capacity is limited primarily to the nitrogen atoms of the triazole ring and the oxygen of the carbonyl group. Many recently synthesized 1,2,4-triazole derivatives have been noted to be soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which is a common characteristic for this class of compounds.[4] Therefore, a strategic approach to solubility assessment will require screening a range of pH conditions and the use of organic co-solvents and biorelevant media.

Section 2: Aqueous and Organic Solubility Determination

A precise understanding of a compound's solubility is fundamental to its development. It directly impacts bioavailability, dictates viable formulation strategies, and informs dosing. We will explore two primary types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is the gold standard for preclinical and formulation development.[5]

Kinetic Solubility Assessment via Nephelometry

Kinetic solubility measures the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate in an aqueous medium. This method is valuable for early-stage lead identification due to its high throughput.[2][5] Laser nephelometry, which measures light scattering from suspended particles, is an effective technique for this purpose.[2][6]

Experimental Protocol: High-Throughput Kinetic Solubility Screen

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).

  • Aqueous Buffer Addition: Using a liquid handler, rapidly add a phosphate-buffered saline (PBS, pH 7.4) to each well, typically achieving a final DMSO concentration of 1-2%. This sudden solvent shift induces precipitation for concentrations above the kinetic solubility limit.

  • Nephelometric Measurement: Immediately read the plate on a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus). The instrument detects the intensity of scattered light, which is proportional to the amount of precipitate formed.[2]

  • Data Analysis: Plot the light scattering units (LSU) against the compound concentration. The concentration at which the LSU value significantly rises above the baseline is determined as the kinetic solubility.

Logical Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 10 mM Stock in DMSO B Serial Dilutions in DMSO Plate A->B Create Concentration Gradient C Add Aqueous Buffer (pH 7.4) to induce precipitation B->C D Measure Light Scattering (Nephelometry) C->D E Plot LSU vs. Concentration D->E F Identify Precipitation Point E->F G Report Kinetic Solubility (µM) F->G

Caption: Workflow for nephelometric kinetic solubility assay.

Thermodynamic Solubility via Shake-Flask Method

The shake-flask method remains the definitive technique for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution after prolonged incubation, ensuring that the most stable crystalline form is assessed.[7]

Experimental Protocol: Equilibrium Shake-Flask Solubility

  • Compound Addition: Add an excess amount of solid 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone to a series of glass vials. The excess solid is crucial to ensure equilibrium is reached with the undissolved API.

  • Solvent Addition: Add a precise volume of the desired test solvent to each vial. A recommended starting panel includes:

    • pH 1.2 (Simulated Gastric Fluid)

    • pH 4.5 (Acetate Buffer)

    • pH 6.8 (Simulated Intestinal Fluid)

    • pH 7.4 (Phosphate Buffer)

    • Pure Water

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a minimum of 48-72 hours. This duration allows for the solution to become fully saturated and for any potential polymorphic transformations to the most stable form.

  • Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Clarification: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended microcrystals. For highly accurate measurements, subsequent filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the clarified supernatant using a validated HPLC-UV method.

Table 1: Hypothetical Solubility Data for 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone

Solvent SystemTemperature (°C)Solubility TypeMeasured Solubility (µg/mL)
Phosphate-Buffered Saline (pH 7.4)25Kinetic~25
Simulated Gastric Fluid (pH 1.2)37Thermodynamic5.8
Acetate Buffer (pH 4.5)37Thermodynamic7.2
Simulated Intestinal Fluid (pH 6.8)37Thermodynamic7.5
Water37Thermodynamic7.1
Ethanol25Thermodynamic> 10,000
DMSO25Thermodynamic> 50,000

Note: Data are hypothetical and for illustrative purposes. The weak base nature of the triazole ring suggests a slight increase in solubility at lower pH, though this effect may be minimal given the overall lipophilicity.

Section 3: Chemical Stability Profiling

Assessing the chemical stability of an API is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[8] These studies provide critical data for determining re-test periods, shelf life, and recommended storage conditions. The goal is to understand how the quality of the substance varies over time under the influence of temperature, humidity, and light.[8]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the API under more extreme conditions than those used for long-term stability testing. The primary objectives are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability indication.

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 72 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, alongside a non-stressed control, by a stability-indicating HPLC method (typically with a photodiode array and mass spectrometry detector). The goal is to separate the parent peak from all degradation products.

Diagram of Forced Degradation Workflow

G cluster_input Input Material cluster_conditions Stress Conditions cluster_output Analysis & Output API API Solution (1 mg/mL) Acid Acidic (0.1N HCl, 60°C) API->Acid Base Basic (0.1N NaOH, 60°C) API->Base Oxid Oxidative (3% H₂O₂, RT) API->Oxid Photo Photolytic (ICH Q1B) API->Photo Solid Solid API Thermal Thermal (Solid, 80°C) Solid->Thermal HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxid->HPLC Thermal->HPLC Photo->HPLC Output Identify Degradants Establish Degradation Pathway Validate Analytical Method HPLC->Output

Caption: Workflow for forced degradation (stress testing).

Table 2: Predicted Outcome of Forced Degradation Studies

ConditionExpected DegradationPotential Degradant(s)
0.1 N HCl, 60°CMinor to moderatePotential hydrolysis of the acetyl group to a carboxylic acid.
0.1 N NaOH, 60°CModerate to significantLikely hydrolysis of the acetyl group.
3% H₂O₂, RTMinorPossible N-oxidation of the triazole ring.
Thermal (80°C)Likely stableThe compound is expected to be thermally robust.
Photolytic (ICH Q1B)Minor to moderatePotential for complex degradation pathways involving the aromatic rings.

Note: Predictions are based on the chemical structure and general behavior of related compounds.

ICH-Compliant Stability Testing

Long-term and accelerated stability studies are performed on at least three primary batches of the API to establish a re-test period.[8] The testing is conducted under specific temperature and humidity conditions defined by ICH guidelines for different climatic zones.

Experimental Protocol: Long-Term and Accelerated Stability

  • Batch Selection: Use at least three primary batches of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone manufactured by a process representative of the final production scale.

  • Packaging: Package the API in the proposed container closure system for storage and distribution.

  • Storage Conditions: Place the packaged samples into stability chambers set to the following ICH conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyze for key quality attributes.

  • Analytical Tests: At each time point, perform a suite of tests including:

    • Appearance (visual inspection)

    • Assay (HPLC)

    • Purity/Related Substances (stability-indicating HPLC)

    • Water Content (Karl Fischer titration)

Section 4: Conclusion and Forward Look

The successful development of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone hinges on a meticulous evaluation of its solubility and stability. This guide has provided a framework for this characterization, grounded in established scientific principles and regulatory expectations. The molecule is anticipated to be a poorly water-soluble, crystalline solid with good thermal stability but potential liabilities to hydrolytic and photolytic degradation.

The protocols detailed herein, from high-throughput kinetic screens to the gold-standard shake-flask method and ICH-compliant stability programs, provide a clear path for generating the robust data package required for regulatory submission. The insights gained from these studies will be paramount in guiding formulation development, whether through particle size reduction, salt formation, or the use of enabling technologies like amorphous solid dispersions, to ultimately unlock the therapeutic potential of this promising compound.

References

  • MDPI. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available from: [Link]

  • DergiPark. (2021, October 1). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Available from: [Link]

  • ICH. (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • MDPI. (2023, February 21). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Available from: [Link]

  • Pharmaceutical Outsourcing. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone. Retrieved from [Link]

  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

  • ijprajournal. (2021). A Comprehensive review on 1, 2,4 Triazole. Available from: [Link]

  • Bentham Science Publishers. (2021, September 1). Phenyl Substituted Thiazole Linked 1, 2, 4-triazole Derivatives: Synthesis and Their Biological Evaluation. Available from: [Link]

  • SciSpace. (2009, January 29). Qsar study by 1,2,4-triazoles using several physicochemical descriptors. Available from: [Link]

  • National Center for Biotechnology Information. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]

  • ResearchGate. (2026, February 9). (PDF) Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. Available from: [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • ICH. (n.d.). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • Scribd. (n.d.). ICH Guidelines for Drug Stability Testing. Retrieved from [Link]

  • PubChem. (n.d.). 1-phenyl-1H-1,2,4-triazole. Retrieved from [Link]

  • PMDA. (n.d.). Stability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

Foundational

Regioselective Synthesis of 1,2,4-Triazoles via 1,3-Dipolar Cycloaddition of N-Phenyl-Benzohydrazonoyl Chloride

Executive Summary The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics, including antifungal agents, antivirals, and anticancer drugs. Constructing this...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics, including antifungal agents, antivirals, and anticancer drugs. Constructing this nitrogen-rich heterocycle with high regioselectivity and functional group tolerance remains a critical objective for drug development professionals. This technical guide explores the advanced synthesis of 1,3,5-trisubstituted 1,2,4-triazoles utilizing N-phenyl-benzohydrazonoyl chloride as a highly effective precursor for in situ nitrilimine generation, followed by a [3+2] cycloaddition with various dipolarophiles [1, 2].

Mechanistic Rationale & Causality

The conversion of N-phenyl-benzohydrazonoyl chloride to a 1,2,4-triazole is fundamentally driven by the generation of a transient 1,3-dipole. Understanding the causality behind the reaction conditions is essential for optimizing yields and preventing side reactions.

The Nitrilimine Intermediate

N-phenyl-benzohydrazonoyl chloride is stable under ambient conditions but acts as a latent 1,3-dipole. Upon the introduction of a mild, non-nucleophilic base (typically Triethylamine, NEt3​ ), the precursor undergoes rapid dehydrohalogenation (loss of HCl). This elimination generates a nitrilimine , a highly reactive, transient 1,3-dipole.

Causality of In Situ Generation: Nitrilimines cannot be isolated. If generated in the absence of a suitable dipolarophile (such as a nitrile or an imidate), the nitrilimine will rapidly undergo head-to-tail dimerization to form a biologically inactive 1,2,4,5-tetrazine derivative. Therefore, the experimental design mandates that the dipolarophile be present in the reaction mixture before the base is introduced [1].

Regioselectivity in[3+2] Cycloaddition

Once the nitrilimine is generated, it undergoes a concerted [3+2] cycloaddition with the C≡N bond of a nitrile (or the C=N bond of an imidate). The regioselectivity is governed by the Frontier Molecular Orbital (FMO) interactions between the HOMO of the nitrilimine and the LUMO of the dipolarophile. Electron-withdrawing groups on the dipolarophile (e.g., −CF3​ in trifluoroacetonitrile) significantly lower its LUMO energy, accelerating the cycloaddition and ensuring exclusive formation of the 5-substituted 1,2,4-triazole isomer [1].

Mechanism A N-phenyl-benzohydrazonoyl chloride (Precursor) C Nitrilimine (1,3-Dipole) [Transient Intermediate] A->C Dehydrohalogenation B Triethylamine (Base) - HCl B->C Promotes E [3+2] Cycloaddition C->E Reacts with G 1,2,4,5-Tetrazine (Dimerization Side-Product) C->G Absence of Dipolarophile D Dipolarophile (e.g., Nitrile / CF3CN) D->E F 1,3,5-Trisubstituted 1,2,4-Triazole (Target Product) E->F Regioselective Ring Closure

Fig 1. Mechanistic pathway of nitrilimine generation and [3+2] cycloaddition to form triazoles.

Optimization of Reaction Conditions

Solvent and base selection are the two most critical variables in this workflow. The solvent must solubilize the starting materials without overly stabilizing the ground state of the dipole, which would increase the activation energy barrier for the cycloaddition.

As demonstrated in recent studies targeting 5-trifluoromethyl 1,2,4-triazoles, highly polar solvents like DMSO or THF lead to poor yields (3-8%) due to competitive solvent interactions and poor stabilization of the transition state. Conversely, moderately polar, non-nucleophilic halogenated solvents like Dichloromethane ( CH2​Cl2​ ) provide the optimal microenvironment for the bimolecular collision, drastically improving the yield [1].

Table 1: Optimization of Base and Solvent for Nitrilimine Cycloaddition

EntrySolventBase (3.0 equiv)Temp (°C)Time (h)Yield (%)*
1THF NEt3​ 25123
2DMSO NEt3​ 25128
3Toluene NEt3​ 251245
4 CH2​Cl2​ DIPEA 251250
5 CH2​Cl2​ K2​CO3​ 251215
6 CH2​Cl2​ NEt3​ 25 12 62

*Yields determined via internal standard validation (e.g., 19F NMR using PhOCF3​ ) to ensure self-validating data integrity prior to isolation [1].

Experimental Methodologies

To ensure reproducibility and trust in the synthetic output, the following protocols are designed as self-validating systems. In-process controls (TLC, NMR) are embedded to verify intermediate generation and product formation.

Protocol A: Synthesis of 5-Trifluoromethyl-1,3-diphenyl-1H-1,2,4-triazole

This protocol utilizes 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime as a stable, in situ precursor for the highly volatile trifluoroacetonitrile ( CF3​CN ) gas, ensuring safe and stoichiometric delivery of the dipolarophile [1].

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-phenyl-benzohydrazonoyl chloride (0.30 mmol, 1.5 equiv) and 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (0.20 mmol, 1.0 equiv).

  • Solvation: Dissolve the solid mixture in anhydrous CH2​Cl2​ (1.0 mL) under an inert atmosphere (Nitrogen or Argon).

  • Base Addition (Critical Step): Add Triethylamine ( NEt3​ , 0.60 mmol, 3.0 equiv) dropwise via a microsyringe. Causality note: Dropwise addition prevents a sudden spike in nitrilimine concentration, thereby suppressing the dimerization pathway.

  • Cycloaddition: Seal the tube with a Teflon cap and stir the reaction mixture at room temperature (25 °C) for 12 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane/Ethyl Acetate 4:1). The disappearance of the UV-active hydrazonoyl chloride spot confirms complete conversion.

  • Work-up & Purification: Remove the CH2​Cl2​ in vacuo. Purify the crude residue via flash column chromatography on silica gel to afford the pure 5-trifluoromethyl 1,2,4-triazole.

Protocol B: One-Flask Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

For standard nitriles (aliphatic or aromatic), a one-flask strategy can be employed where the nitrile is first converted to an imidate, which acts as a superior dipolarophile for the nitrilimine [2].

Step-by-Step Procedure:

  • Imidate Formation: Dissolve the target nitrile (1.0 mmol) in absolute ethanol (5.0 mL). Bubble dry HCl gas through the solution at 0 °C for 1 hour to form the corresponding imidate hydrochloride in situ.

  • Precursor Addition: Add N-phenyl-benzohydrazonoyl chloride (1.0 mmol) directly to the flask.

  • Nitrilimine Generation: Slowly add an excess of NEt3​ (4.0 mmol) to neutralize the HCl and generate the nitrilimine dipole.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and partition between water and ethyl acetate. Extract, dry over Na2​SO4​ , and purify via recrystallization or chromatography.

Workflow Step1 1. Reagent Preparation Mix Hydrazonoyl Chloride & Dipolarophile Step2 2. Base Addition Dropwise addition of NEt3 at RT Step1->Step2 Step3 3. In Situ Cycloaddition Stir for 12h (Monitor via TLC) Step2->Step3 Step4 4. Solvent Removal Evaporate under reduced pressure Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis of 1,2,4-triazoles.

References

  • Molecules (MDPI), 2022.
  • RSC Advances (Royal Society of Chemistry), 2014.

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis and Protocol for 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone

Introduction & Mechanistic Rationale The 1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound antifungal, antiviral, and antiproliferative activities. The synthesis of highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound antifungal, antiviral, and antiproliferative activities. The synthesis of highly functionalized derivatives, such as 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone (also known as 1-phenyl-3-acetyl-5-methyl-1,2,4-triazole), requires precise regiocontrol to ensure the correct placement of the phenyl, methyl, and acetyl substituents.

This application note details a highly efficient, two-step convergent synthesis.

  • The Japp-Klingemann Reaction: The synthesis initiates with the coupling of benzenediazonium chloride and 3-chloro-2,4-pentanedione. The diazonium ion electrophilically attacks the enol form of the diketone. Subsequent retro-Claisen-type cleavage of an acetyl group (driven by the thermodynamic stability of the product) yields the critical intermediate: 2-oxo- N '-phenylpropanehydrazonoyl chloride[1].

  • 1,3-Dipolar Cycloaddition: Direct reaction of nitrilimines with unactivated nitriles often results in poor yields[2]. To circumvent this, our protocol utilizes ethyl acetimidate hydrochloride as a highly reactive dipolarophile precursor. Upon base treatment, the hydrazonoyl chloride undergoes dehydrohalogenation to form a transient nitrilimine (1,3-dipole) in situ. Concurrently, the imidate is neutralized. The HOMO-LUMO controlled cycloaddition between the nitrilimine and the imidate C=N bond forms a 1,2,4-triazoline intermediate, which rapidly eliminates ethanol to aromatize, yielding the target 1,2,4-triazole with absolute regioselectivity[3].

Workflow & Pathway Visualization

SynthesisPathway A Aniline + NaNO2 / HCl B Benzenediazonium Chloride A->B 0-5 °C Diazotization D 2-Oxo-N'-phenylpropane- hydrazonoyl chloride B->D NaOAc, 0 °C C 3-Chloro-2,4- pentanedione C->D Japp-Klingemann F Nitrilimine (1,3-Dipole) + Imidate D->F Et3N (Base) -HCl E Ethyl acetimidate hydrochloride E->F Et3N (Base) Neutralization G 1,3-Dipolar Cycloaddition F->G HOMO-LUMO Interaction H 1-(5-Methyl-1-phenyl-1H- 1,2,4-triazol-3-yl)ethanone G->H -EtOH Aromatization

Figure 1: Two-step synthesis workflow of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone.

Materials and Reagents

The following table summarizes the stoichiometric requirements and mechanistic roles of the reagents used in this protocol.

ReagentMW ( g/mol )EquivalentsMechanistic Role
Aniline 93.131.00Precursor for the electrophilic diazonium species.
3-Chloro-2,4-pentanedione 134.561.00Active methylene compound; undergoes coupling and deacetylation.
Sodium Nitrite (NaNO₂) 69.001.10Nitrosating agent for diazotization.
Sodium Acetate (NaOAc) 82.033.00Buffer; maintains pH ~4.5 to promote enolization without diazonium degradation.
Ethyl acetimidate HCl 123.581.20Activated dipolarophile precursor for cycloaddition.
Triethylamine (Et₃N) 101.193.00Base; generates the nitrilimine dipole and frees the imidate.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-oxo- N '-phenylpropanehydrazonoyl chloride

Causality Note: Temperature control is critical in this step. Diazonium salts are highly unstable and will degrade into phenols via nitrogen extrusion if the temperature exceeds 5 °C.

  • Diazotization:

    • In a 100 mL round-bottom flask, dissolve aniline (9.31 g, 100 mmol) in a mixture of concentrated HCl (25 mL) and water (25 mL).

    • Cool the solution to 0–5 °C using an ice-salt bath.

    • Add a pre-cooled solution of NaNO₂ (7.59 g, 110 mmol) in water (20 mL) dropwise over 20 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes to ensure complete diazotization.

  • Japp-Klingemann Coupling:

    • In a separate 500 mL flask, dissolve 3-chloro-2,4-pentanedione (13.46 g, 100 mmol) and sodium acetate trihydrate (40.8 g, 300 mmol) in ethanol (150 mL) and water (50 mL). Cool to 0 °C.

    • Add the cold benzenediazonium chloride solution dropwise to the diketone solution over 30 minutes under vigorous stirring.

    • Self-Validation: The reaction mixture will immediately turn yellow/orange, and a precipitate will begin to form, indicating successful azo-coupling and subsequent deacetylation.

  • Workup and Isolation:

    • Allow the reaction to stir at room temperature for 2 hours.

    • Filter the precipitated solid under vacuum, wash extensively with cold water (3 × 50 mL) to remove inorganic salts, and dry in a vacuum desiccator.

    • Recrystallize from ethanol to afford 2-oxo- N '-phenylpropanehydrazonoyl chloride as pale yellow crystals.

Protocol B: Synthesis of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone

Causality Note: The simultaneous generation of the nitrilimine and the free imidate ensures that the highly reactive 1,3-dipole is immediately trapped by the dipolarophile, preventing nitrilimine dimerization (which would form undesired tetrazines).

  • Reagent Assembly:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-oxo- N '-phenylpropanehydrazonoyl chloride (3.93 g, 20 mmol) and ethyl acetimidate hydrochloride (2.97 g, 24 mmol) in anhydrous tetrahydrofuran (THF) (100 mL).

  • Cycloaddition Initiation:

    • Add triethylamine (8.4 mL, 60 mmol) dropwise over 15 minutes at room temperature.

    • Self-Validation: The precipitation of triethylamine hydrochloride (white solid) serves as a visual indicator that dehydrohalogenation (nitrilimine formation) and imidate neutralization are occurring.

  • Thermal Aromatization:

    • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) for 6 hours. The elevated temperature drives the elimination of ethanol from the triazoline intermediate, finalizing the aromatic 1,2,4-triazole system.

    • Monitor the reaction via TLC (Hexane/Ethyl Acetate 7:3). The disappearance of the hydrazonoyl chloride spot confirms completion.

  • Workup and Purification:

    • Cool the mixture to room temperature and filter off the triethylamine hydrochloride salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude residue in dichloromethane (100 mL), wash with water (2 × 50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and evaporate.

    • Purify via silica gel column chromatography (eluting with Hexane/Ethyl Acetate) to yield the pure 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone.

Data Presentation & Analytical Characterization

To validate the structural integrity of the synthesized compound, the following spectroscopic data should be cross-referenced against the isolated product.

Analytical TechniqueExpected Key Signals / AssignmentsStructural Correlation
¹H NMR (400 MHz, CDCl₃)δ 2.55 (s, 3H), 2.72 (s, 3H), 7.45–7.60 (m, 5H)Confirms the presence of the C5-methyl, C3-acetyl, and N1-phenyl groups.
¹³C NMR (100 MHz, CDCl₃)δ 13.5, 27.2, 125.0–138.0, 154.2, 159.5, 193.0Validates the triazole core carbons (C3, C5) and the acetyl carbonyl (C=O).
FT-IR (KBr, cm⁻¹)1695, 1590, 1500Corresponds to C=O stretch, C=N stretch, and aromatic C=C stretching.
HRMS (ESI-TOF)m/z calc. for C₁₁H₁₂N₃O [M+H]⁺: 202.0975Found mass matching the theoretical exact mass confirms molecular formula.

References

  • The Japp-Klingemann Reaction Source: ResearchGate / Chemical Reviews URL:[1]

  • A one-flask strategy for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from nitriles with N-arylhydrazonoyl hydrochlorides Source: RSC Advances URL:[3]

  • Nitrilimine Cycloadditions to the Cyano Group in Aqueous Media Source: Università degli Studi di Milano / Clockss URL:[2]

Sources

Application

Application Note: 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone in Medicinal Chemistry and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The compound 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The compound 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone (also known as 3-acetyl-5-methyl-1-phenyl-1H-1,2,4-triazole) is a highly privileged building block in modern medicinal chemistry. The 1,2,4-triazole core is renowned for its profound metabolic stability, high dipole moment, and capacity to act as a bioisostere for amide bonds. By featuring an acetyl group at the 3-position, this specific scaffold provides a highly reactive electrophilic handle, enabling the rapid generation of chemical diversity via Schiff base chemistry, hydrazone formation, and subsequent metal complexation.

This application note details the mechanistic rationale, synthetic workflows, and biological validation protocols for utilizing this precursor in the development of novel antimicrobial and antifungal agents.

Chemical Profile and Mechanistic Rationale

The Role of the 1,2,4-Triazole Pharmacophore

In drug design, the 1,2,4-triazole ring is primarily utilized for its ability to coordinate with transition metals within metalloenzymes. The most prominent application is the inhibition of lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for fungal ergosterol biosynthesis[1]. The N4 atom of the triazole ring possesses a lone pair of electrons that forms a strong coordinate covalent bond with the heme iron ( Fe3+ ) at the active site of CYP51. This coordination physically blocks the natural substrate (lanosterol) from entering the catalytic pocket, leading to ergosterol depletion, accumulation of toxic methylated sterols, and ultimate fungal cell death[2][3].

Reactivity of the 3-Acetyl Substituent

The acetyl group in 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is strategically positioned to undergo condensation reactions with primary amines and hydrazines. The resulting triazole-hydrazone derivatives exhibit enhanced lipophilicity, which is critical for penetrating the thick fungal cell wall. Furthermore, these hydrazones act as excellent bidentate or tridentate ligands for transition metals (e.g., Ni2+ , Cu2+ ). Complexation with metals further amplifies antimicrobial efficacy via the chelation effect—which reduces the polarity of the metal ion, increases its lipophilic character, and facilitates its permeation through the lipid layers of the microbial cell membrane[4][5].

Mechanism A Triazole Derivative Enters Fungal Cell B CYP51 (Lanosterol 14α-demethylase) Active Site Binding A->B C N4-Atom Coordinates with Heme Iron (Fe3+) B->C D Blockade of Lanosterol Binding C->D E Ergosterol Depletion & Toxic Sterol Accumulation D->E F Membrane Disruption & Fungal Cell Death E->F

Mechanism of CYP51 inhibition by 1,2,4-triazole derivatives leading to fungal cell death.

Experimental Protocols: Synthesis and Validation

As a Senior Application Scientist, I emphasize that successful drug development relies not just on following steps, but on understanding the thermodynamic and kinetic drivers behind each protocol. The following workflows are designed as self-validating systems.

Protocol A: Synthesis of Triazole-Hydrazone Derivatives

Objective: To synthesize lipophilic hydrazone derivatives from the ethanone precursor via acid-catalyzed condensation.

Causality & Rationale: The 1,2,4-triazole ring is inherently electron-withdrawing. This inductive effect slightly deactivates the adjacent acetyl group compared to a standard aliphatic ketone. Therefore, Brønsted acid catalysis (glacial acetic acid) is strictly required to protonate the carbonyl oxygen. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating nucleophilic attack by the hydrazine. Absolute ethanol is selected as the solvent because its polarity supports the stabilization of the transition state, and the final highly conjugated hydrazone product exhibits low solubility in cold ethanol, driving the equilibrium forward and allowing for high-yield recovery via simple precipitation.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone in 20 mL of absolute ethanol.

  • Nucleophilic Addition: Add 12 mmol (1.2 equivalents) of the selected substituted phenylhydrazine.

  • Catalysis: Add 3–5 drops of glacial acetic acid to the mixture. Critical Checkpoint: Ensure the pH is approximately 4.5–5.0; over-acidification will fully protonate the hydrazine, rendering it non-nucleophilic.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Crystallization: Once the precursor is consumed, remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath (0–4°C) for 1 hour to maximize precipitation.

  • Isolation: Filter the resulting precipitate under vacuum, wash with 2 × 5 mL of ice-cold ethanol, and dry under a vacuum desiccator to yield the pure triazole-hydrazone derivative.

Protocol B: In Vitro Antifungal Screening (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against fungal pathogens using a colorimetric resazurin assay[6][7].

Causality & Rationale: We utilize RPMI-1640 medium buffered with MOPS (pH 7.0) as mandated by CLSI guidelines. RPMI-1640 lacks complex undefined proteins that could bind to our highly lipophilic triazole derivatives, which would artificially inflate the MIC. MOPS buffer is critical because fungal metabolism rapidly acidifies unbuffered media, potentially degrading the drug or altering its ionization state. Finally, Resazurin is utilized as a redox indicator. Metabolically active fungal cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This biochemical conversion provides a definitive, objective visual endpoint for MIC determination, eliminating the inherent subjectivity of assessing visual turbidity in clumping fungal cultures[8][9].

Step-by-Step Methodology:

  • Media Preparation: Prepare RPMI-1640 medium (with L-glutamine, without bicarbonate) and buffer to pH 7.0 using 0.165 M MOPS.

  • Compound Dilution: Dissolve the synthesized triazole derivatives in DMSO to create a stock solution (1600 µg/mL). Perform two-fold serial dilutions in the RPMI-1640 medium across a 96-well flat-bottom microtiter plate. Note: Ensure final DMSO concentration in the wells does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Prepare a fungal suspension (e.g., Candida albicans ATCC 10231) in sterile saline, adjusted to a McFarland standard of 0.5. Dilute this suspension in RPMI-1640 to achieve a final well concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Incubation: Inoculate the wells, seal the plate, and incubate at 35°C for 24–48 hours.

  • Colorimetric Readout: Add 20 µL of a 0.01% resazurin sodium salt solution to each well. Incubate for an additional 2–4 hours in the dark.

  • Data Acquisition: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized) to pink (reduced).

Workflow A 1-(5-Methyl-1-phenyl-1H- 1,2,4-triazol-3-yl)ethanone B Nucleophilic Addition (Hydrazine + Acetic Acid Catalyst) A->B C Triazole-Hydrazone Derivative B->C Reflux in EtOH D Metal Complexation (e.g., Ni(OAc)2) C->D F In Vitro Antifungal Assay (CLSI Broth Microdilution) C->F E Metallo-Triazole Complex (Enhanced Lipophilicity) D->E Chelation Effect E->F

Workflow from 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone to bioactive derivatives.

Quantitative Data Presentation

The table below summarizes the expected biological activity profile of derivatives synthesized from the 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone precursor, demonstrating the structure-activity relationship (SAR) progression.

Compound / DerivativeTarget StrainMIC (µg/mL)Mechanistic Notes
Precursor (Ethanone) C. albicans> 128Weak binding affinity to CYP51 due to lack of extended lipophilic tail.
Hydrazone Derivative A C. albicans4.0Extended conjugated system enhances hydrophobic interactions in the active site.
Ni(II)-Hydrazone Complex C. albicans1.0Chelation effect increases membrane penetration; potential dual-action toxicity.
Fluconazole (Control) C. albicans0.5Standard clinical CYP51 inhibitor used for baseline assay validation.

Data represents generalized expected outcomes based on structure-activity relationships of 3-acetyl-1,2,4-triazole derivatives in established literature[10][11].

References

  • Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases Source: MDPI - International Journal of Molecular Sciences. URL:[Link]

  • Resazurin to determine the minimum inhibitory concentration on antifungal susceptibility assays for Fonsecaea sp. using a modified EUCAST protocol Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes Source: Frontiers in Microbiology. URL:[Link]

  • Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase Source: Antimicrobial Agents and Chemotherapy, ASM Journals. URL:[Link]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone

Prepared by: Gemini, Senior Application Scientist Introduction The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The subject of this guide, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone, is a heterocyclic ketone whose precise characterization is essential for its development in pharmaceutical and chemical research. Its structure, featuring a phenyl ring, a methyl group, and an acetyl moiety on the 1,2,4-triazole core, presents specific analytical considerations.

This document provides a comprehensive suite of analytical techniques and detailed protocols for the unambiguous identification, purity assessment, and structural elucidation of this compound. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind procedural choices to ensure robust and reproducible results. While direct literature on this exact molecule is sparse, the protocols herein are synthesized from established methods for closely related 1,2,4-triazole derivatives and fundamental analytical principles.

Physicochemical Properties & Analytical Strategy

The molecular structure dictates the optimal analytical approach. The presence of the phenyl group and the triazole ring provides a strong UV chromophore, making UV-based detection in liquid chromatography highly effective. The compound's moderate polarity and predicted thermal stability suggest its suitability for both reversed-phase liquid chromatography and gas chromatography. Definitive structural confirmation relies on the combined use of spectroscopic methods.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃O(Calculated)
Molecular Weight201.23 g/mol (Calculated)
XLogP31.8(Predicted)
Hydrogen Bond Donors0(Predicted)
Hydrogen Bond Acceptors3(Predicted)

An integrated analytical workflow is paramount for comprehensive characterization. The strategy begins with chromatographic separation for purity and quantification, followed by spectroscopic analysis for structural verification.

Integrated_Workflow Fig 1. Integrated Analytical Strategy cluster_chromatography Chromatographic Purity & Quantification cluster_spectroscopy Structural Elucidation HPLC Primary: RP-HPLC (Purity, Assay) Report Comprehensive Characterization Report HPLC->Report GCMS Secondary: GC-MS (Volatile Impurities, ID) GCMS->Report NMR NMR Spectroscopy (¹H, ¹³C) Definitive Structure NMR->Report MS Mass Spectrometry (Molecular Weight, Fragmentation) MS->Report FTIR FTIR Spectroscopy (Functional Groups) FTIR->Report Synthesis Synthesized Compound (Crude or Purified Sample) Synthesis->HPLC Synthesis->GCMS Synthesis->NMR Synthesis->MS Synthesis->FTIR GCMS_Workflow Fig 2. GC-MS Analysis Workflow Sample Sample in Volatile Solvent Injector Split/Splitless Inlet (Vaporization) Sample->Injector GC_Column GC Column (Separation by Boiling Point) Injector->GC_Column Ion_Source MS Ion Source (EI) (Ionization & Fragmentation) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Separation by m/z) Ion_Source->Mass_Analyzer Detector Detector & Data System (Spectrum Generation) Mass_Analyzer->Detector

Sources

Application

High-Yield Synthesis of 1,2,4-Triazole Derivatives from Hydrazonoyl Chlorides: A Comprehensive Application Note

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Introduction & Mechanistic Grounding

The 1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of blockbuster therapeutics such as sitagliptin (antidiabetic), maraviroc (antiviral), and letrozole (anticancer). Constructing this nitrogen-rich five-membered ring requires highly regioselective and efficient methodologies.

Hydrazonoyl chlorides serve as highly versatile, bench-stable precursors for the synthesis of 1,2,4-triazoles. As a Senior Application Scientist, I emphasize that the utility of hydrazonoyl chlorides lies in their ability to act as 1,3-dipole equivalents . When treated with a non-nucleophilic base, hydrazonoyl chlorides undergo rapid dehydrohalogenation to generate a transient, highly reactive nitrilimine intermediate. This intermediate subsequently undergoes a 1,3-dipolar [3+2] cycloaddition with various dipolarophiles (such as nitriles or imines) to construct the fully aromatized 1,2,4-triazole core [1].

Understanding the causality of the reaction conditions is critical for optimization:

  • Base Selection: Triethylamine (TEA) is traditionally used because it is basic enough to abstract the hydrazone proton but sterically hindered enough to prevent unwanted nucleophilic attack on the chloride.

  • Solvent Dynamics: Polar aprotic solvents like 1,4-dioxane are preferred. Dioxane solubilizes the organic precursors while allowing for high reflux temperatures (~101°C), providing the thermal energy necessary to overcome the activation barrier of the cycloaddition step [2].

  • Intermediate Stability: While aryl-substituted hydrazonoyl chlorides are stable, aliphatic variants are prone to rapid hydrolysis. To synthesize fully alkyl-substituted triazoles, the hydrazonoyl chloride must be generated in situ from N,N-dialkylhydrazones [3].

Mechanistic Workflow Visualization

G A Hydrazonoyl Chloride (Stable Precursor) B Base Addition (TEA or NMI) A->B Dehydrohalogenation C Nitrilimine Intermediate (Reactive 1,3-Dipole) B->C - HCl E [3+2] Cycloaddition & Cyclization C->E Reacts with D Dipolarophile (Nitrile / Imine / NMI) D->E Reacts with F 1,2,4-Triazole Derivative (Target Scaffold) E->F Aromatization

Figure 1: Mechanistic workflow for the synthesis of 1,2,4-triazoles from hydrazonoyl chlorides.

Experimental Protocols

The following protocols have been validated for high fidelity, reproducibility, and self-validation through observable reaction cues.

Protocol A: Conventional Base-Promoted [3+2] Cycloaddition

Best for: Aryl-substituted hydrazonoyl chlorides.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the hydrazonoyl chloride (1.0 mmol) and the appropriate nitrile dipolarophile (1.2 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Controlled Base Addition: Slowly add triethylamine (TEA) (1.5 mmol) dropwise to the stirring solution at room temperature.

    • Causality: Slow addition prevents the uncontrolled, rapid generation of the nitrilimine, which would otherwise lead to head-to-tail dimerization (forming unwanted 1,4-dihydro-1,2,4,5-tetrazines) rather than the desired cross-cycloaddition [2].

  • Cycloaddition: Attach a reflux condenser and heat the reaction mixture to 101°C (reflux) for 6–8 hours.

  • Self-Validation Cue: The precipitation of a white solid (TEA·HCl salt) acts as a visual confirmation that dehydrohalogenation has successfully occurred.

  • Work-up & Purification: Cool the mixture to room temperature. Filter off the TEA·HCl salt and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to afford the pure 1,2,4-triazole.

Protocol B: In Situ Generation from Hydrazones (Matsuzaki Method)

Best for: Aliphatic/Alkyl-substituted 1,2,4-triazoles prone to hydrolysis.

  • Preparation: In an oven-dried Schlenk tube, dissolve the N,N-dialkylhydrazone (1.0 mmol) in the target nitrile (2.0 mL), which acts as both the reactant and the solvent.

  • In Situ Chlorination: Add N-chlorosuccinimide (NCS) (1.2 mmol) to the solution.

    • Causality: NCS selectively chlorinates the imino carbon to generate the hydrazonoyl chloride in situ. This circumvents the need to isolate hydrolytically unstable aliphatic hydrazonoyl chlorides [3].

  • Lewis Acid Activation: Add Boron trifluoride etherate (BF₃·OEt₂) (3.0 mmol) to the mixture.

    • Causality: The Lewis acid coordinates to the nitrogen of the nitrile, enhancing its electrophilicity and facilitating the subsequent nucleophilic addition and cyclization sequence.

  • Reaction: Stir the mixture at 80°C for 12 hours. Critical: Protect the reaction vessel from light (e.g., wrap in aluminum foil) to prevent radical-mediated side reactions of the chlorinated intermediates.

  • Work-up: Quench with saturated aqueous NaHCO₃, extract with dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via chromatography.

Protocol C: NMI-Mediated Synthesis (Masked HCN Approach)

Best for: 1,3-disubstituted-1H-1,2,4-triazoles without handling toxic cyanide gas.

  • Preparation: Mix the hydrazonoyl chloride (1.0 mmol) directly with N-methylimidazole (NMI) (2.0 mL).

  • Reaction: Stir the mixture at 100°C for 4–6 hours.

    • Causality: NMI uniquely acts as both the base to generate the dipole and as a "masked HCN" dipolarophile. An initial nucleophilic substitution is followed by a formal[3+2] cycloaddition and two sequential C–N bond cleavages, safely yielding the triazole without the severe toxicity risks of hydrogen cyanide gas [1].

  • Work-up: Cool to room temperature, dilute with distilled water (15 mL), and extract with ethyl acetate. Dry and concentrate for purification.

Quantitative Data Summary

The table below summarizes the operational parameters and expected yields for the three distinct synthetic methodologies, allowing researchers to select the optimal route based on their substrate scope.

ProtocolPrecursor StateReagents / CatalystSolventTemp (°C)Typical YieldKey Synthetic Advantage
A. Conventional [3+2] Isolated Hydrazonoyl ChlorideTEA, Nitrile1,4-Dioxane101 (Reflux)70–85%Broad functional group tolerance for stable aryl substituents.
B. In Situ Generation N,N-DialkylhydrazoneNCS, BF₃·OEt₂, NitrileNitrile (Neat)8065–90%Enables synthesis of fully alkyl-substituted triazoles; avoids hydrolysis.
C. NMI-Mediated Isolated Hydrazonoyl ChlorideN-MethylimidazoleNMI (Neat)10071–96%NMI acts as a masked HCN; completely avoids toxic cyanide gas handling.

References

  • Yavari, I., & Khaledian, O. (2020). A formal [3+2] cycloaddition reaction of N-methylimidazole as a masked hydrogen cyanide: access to 1,3-disubstitued-1H-1,2,4-triazoles. Chemical Communications, 56(64), 9150-9153. URL:[Link]

  • Saad, H., & Al-Omar, M. A. (2017). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. International Journal of Organic Chemistry, 7(1), 12-24. URL:[Link]

  • Matsuzaki, H., Takeda, N., Yasui, M., Okazaki, M., Suzuki, S., & Ueda, M. (2021). Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. Chemical Communications, 57(89), 12187-12190. URL:[Link]

Method

Application Note: Design, Synthesis, and Evaluation of Novel 1,2,4-Triazole-Based Therapeutic Agents Targeting CYP51

Executive Summary & Target Rationale The 1,2,4-triazole nucleus—a five-membered heterocyclic ring containing three nitrogen atoms—is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

The 1,2,4-triazole nucleus—a five-membered heterocyclic ring containing three nitrogen atoms—is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," it possesses exceptional metabolic stability, robust hydrogen-bonding capacity, and the ability to act as a bioisostere for amides and esters1[1]. While recent structural optimization of the 1,2,4-triazole core has expanded its utility into anticancer and anti-inflammatory domains2[2], its most validated and widely utilized application remains in the development of potent antifungal agents.

This guide details the end-to-end workflow for developing novel 1,2,4-triazole derivatives designed to inhibit lanosterol 14α-demethylase (CYP51). The fundamental mechanism relies on the basic nitrogen (N4) of the triazole ring coordinating directly with the heme iron of the CYP51 enzyme. This coordination competitively blocks oxygen binding, halting the oxidative demethylation of lanosterol, depleting essential ergosterol, and causing a lethal accumulation of 14α-methylated sterols within the fungal cell membrane.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Toxic 14α-methylated sterols (Membrane Toxicity) CYP51->Toxic Inhibited Triazole 1,2,4-Triazole Agent Triazole->CYP51 Heme Iron Coordination

Fig 1: Mechanism of CYP51 inhibition by 1,2,4-triazole therapeutic agents.

Synthetic Methodology: Epoxide Ring-Opening Strategy

The synthesis of tertiary alcohol-containing 1,2,4-triazoles (analogous to fluconazole) relies heavily on the nucleophilic ring-opening of an oxirane (epoxide) intermediate. This approach is highly favored because the reaction proceeds regiospecifically according to Krasusky's rule, where the triazole nitrogen attacks the less sterically hindered carbon of the epoxide3[3].

Protocol 1: Synthesis of 1-(Substituted phenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol Derivatives

Causality & Design: Trimethylsulfoxonium iodide (TMSOI) is utilized over traditional peroxyacids because it acts as a precise methylene transfer agent, converting ketones directly into terminal epoxides without over-oxidation. In the subsequent step, potassium carbonate ( K2​CO3​ ) is required to deprotonate the 1,2,4-triazole, significantly enhancing its nucleophilicity for the SN​2 -like attack on the epoxide4[4].

Step 1: Corey-Chaykovsky Epoxidation

  • Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and TMSOI (1.2 eq) in toluene.

  • Activation: Add 20% aqueous NaOH dropwise while stirring vigorously. Self-Validation: The biphasic nature of the reaction requires vigorous stirring to ensure the phase transfer of the ylide intermediate.

  • Reaction: Heat the mixture to 60°C for 6 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The disappearance of the UV-active ketone spot confirms completion.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude oxirane.

Step 2: Regioselective Triazole Addition

  • Preparation: Dissolve the crude oxirane (1.0 eq) in anhydrous DMF. Add 1H-1,2,4-triazole (1.5 eq) and anhydrous K2​CO3​ (2.0 eq).

  • Reaction: Heat the suspension to 80°C for 4–6 hours.

  • Workup & Purification: Quench the reaction with ice-cold water to precipitate the product. Extract with ethyl acetate, wash extensively with water (to remove DMF), and purify via flash column chromatography (DCM:MeOH 95:5) to isolate the pure tertiary alcohol derivative.

Workflow Ketone Starting Material: Substituted Acetophenone Epoxidation Step 1: Corey-Chaykovsky Epoxidation (TMSOI, NaOH, Toluene, 60°C) Ketone->Epoxidation Epoxide Intermediate: Oxirane (Epoxide) Epoxidation->Epoxide RingOpening Step 2: Regioselective Ring Opening (1,2,4-Triazole, K2CO3, DMF, 80°C) Epoxide->RingOpening Product Final Product: 1,2,4-Triazole Tertiary Alcohol RingOpening->Product

Fig 2: Two-step synthetic workflow for 1,2,4-triazole tertiary alcohols.

Biological Evaluation & Validation

To establish the efficacy of novel 1,2,4-triazole agents, a two-tiered validation system is required: an isolated enzyme assay to confirm the molecular target (CYP51) and a whole-cell assay to confirm membrane permeability and phenotypic efficacy.

Protocol 2: In Vitro CYP51 Inhibition Assay (CO-Binding Difference Spectroscopy)

Causality & Design: Cytochrome P450 enzymes exhibit a characteristic Soret peak at 450 nm when their reduced heme iron binds to Carbon Monoxide (CO). When a triazole inhibitor coordinates to the heme iron, it prevents CO binding, causing a quantifiable decrease in the 450 nm absorbance. This allows for the precise calculation of IC50​ values.

  • Enzyme Preparation: Suspend recombinant Candida albicans CYP51 (CaCYP51) in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Measurement: Reduce the enzyme with sodium dithionite and bubble CO gas through the sample for 30 seconds. Record the baseline absorbance spectrum (400–500 nm).

  • Inhibitor Titration: Add serial dilutions of the synthesized 1,2,4-triazole derivative (0.01 µM to 10 µM, keeping DMSO <1%).

  • Incubation & Readout: Incubate for 5 minutes at room temperature. Reread the absorbance spectrum. The reduction in the peak at 450 nm relative to the baseline is directly proportional to enzyme inhibition.

  • Self-Validation: Always run Fluconazole as a positive control. The IC50​ of Fluconazole against wild-type CaCYP51 should reliably calibrate to ~0.31 µM 4[4].

Protocol 3: Whole-Cell Antifungal Susceptibility Testing (MIC Determination)

Causality & Design: Enzyme inhibition does not guarantee whole-cell efficacy due to fungal efflux pumps (e.g., CDR1, MDR1). A broth microdilution assay utilizing a resazurin viability dye provides a definitive phenotypic endpoint. Viable cells reduce blue resazurin to pink resorufin, eliminating the ambiguity of visual turbidity readings.

  • Inoculum Preparation: Cultivate Candida albicans (ATCC 10231) on Sabouraud Dextrose Agar. Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640 broth.

  • Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the test compounds (from 64 µg/mL to 0.125 µg/mL). Add 100 µL of the fungal inoculum to each well.

  • Controls: Include a growth control (inoculum + vehicle) and a sterility control (broth only).

  • Incubation & Readout: Incubate at 35°C for 24 hours. Add 20 µL of 0.02% resazurin solution to each well and incubate for an additional 2 hours. The MIC is defined as the lowest concentration that prevents the color change from blue to pink.

Quantitative Data Analysis

Recent structural optimizations, specifically the addition of medium and long-arm extensions to the 1,2,4-triazole core, have yielded compounds that effectively fill the CYP51 access channel, overcoming resistance mechanisms observed with standard therapies. Furthermore, integrating amino acid fragments has shown immense promise in agricultural applications against phytopathogenic fungi.

Table 1: Comparative Efficacy of Recent 1,2,4-Triazole Derivatives

Compound / ModificationTarget PathogenTarget AssayActivity ValueReference
Fluconazole (Standard) Candida albicansCaCYP51 IC50​ 0.31 µM[4]
Compound 6b (Acetyl mid-linker)Candida albicansCaCYP51 IC50​ 0.49 µM[4]
Compound 13b (Amide long-arm)Candida albicansCaCYP51 IC50​ 0.48 µM[4]
Mefentrifluconazole (Standard) Physalospora piricolaWhole-cell EC50​ >15.0 µg/mL[5]
Compound 8d (Amino acid fragment)Physalospora piricolaWhole-cell EC50​ 10.81 µg/mL[5]
Compound 8k (Amino acid fragment)Physalospora piricolaWhole-cell EC50​ 10.13 µg/mL[5]

Note: Compounds 13b, 8d, and 8k demonstrate how modulating the steric bulk extending from the 1,2,4-triazole core can drastically improve binding affinity and overcome standard drug resistance profiles.

References

  • Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.Benchchem.
  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025).PubMed (nih.gov).
  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.MDPI.
  • Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors.RSC.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.MDPI.

Sources

Application

In-Depth Application Note: 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone in Agricultural Research &amp; Agrochemical Development

Executive Summary The development of next-generation agrochemicals relies heavily on robust, versatile pharmacophores capable of precise target engagement. 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals relies heavily on robust, versatile pharmacophores capable of precise target engagement. 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is a highly valuable building block in agricultural research, serving as the core scaffold for synthesizing novel Sterol Demethylation Inhibitor (DMI) fungicides and plant growth regulators. This application note details the mechanistic rationale, synthetic derivatization workflows, and standardized biological validation protocols required to leverage this compound in agrochemical drug discovery.

Mechanistic Rationale: The 1,2,4-Triazole Scaffold

The agricultural efficacy of 1,2,4-triazole derivatives stems from their ability to disrupt fungal cell membrane integrity[1]. The primary target is CYP51 (14α-demethylase) , a critical cytochrome P450 enzyme responsible for converting lanosterol to ergosterol[2].

The structural anatomy of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone provides a perfect starting point for rational drug design due to three causal factors:

  • Target Coordination (N4 Atom): The unhindered nitrogen at the 4-position of the 1,2,4-triazole ring acts as a potent electron donor, forming a coordinate covalent bond with the ferric iron (Fe³⁺) of the heme group within the CYP51 active site[3].

  • Hydrophobic Anchoring: The 1-phenyl and 5-methyl substituents provide essential steric bulk and lipophilicity. These groups interact with the hydrophobic access channel of the fungal enzyme, outcompeting the natural substrate (lanosterol) and preventing resistance mechanisms.

  • Synthetic Versatility (Ethanone Group): The ketone moiety at the 3-position is a highly reactive synthetic handle. It allows for nucleophilic additions (e.g., Grignard reactions) to form tertiary alcohols—a structural motif that mimics the hydroxyl group of lanosterol, thereby exponentially increasing target binding affinity.

Mechanism Lanosterol Lanosterol (Natural Substrate) CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 Binds Active Site Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Enzymatic Conversion FungalDeath Fungal Cell Death (Agricultural Efficacy) Ergosterol->FungalDeath Depletion Triggers Triazole 1,2,4-Triazole Derivative (Inhibitor) Triazole->CYP51 N4 Coordinates Heme Iron

Fig 1. Mechanism of CYP51 inhibition by 1,2,4-triazole derivatives disrupting ergosterol synthesis.

Experimental Workflows & Protocols

To transition 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone from a chemical intermediate to a validated agrochemical lead, researchers must follow a self-validating, three-phase workflow.

Workflow Synthesis 1. Derivatization (Grignard Addition) Binding 2. Target Validation (CYP51 Binding Assay) Synthesis->Binding Phenotypic 3. Phenotypic Screening (Mycelial Growth Assay) Binding->Phenotypic Optimization 4. Lead Selection (Agrochemical Candidate) Phenotypic->Optimization

Fig 2. End-to-end agrochemical discovery workflow utilizing the 1,2,4-triazole scaffold.

Protocol 1: Synthesis of Tertiary Alcohol Derivatives via Grignard Addition

Causality: Converting the ethanone into a tertiary alcohol via the addition of halogenated phenyl groups optimizes the molecule's LogP (partition coefficient) for cuticular penetration in plants while maximizing active-site spatial occupancy.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under a continuous flow of Argon. Add 10 mmol of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone dissolved in 20 mL of anhydrous Tetrahydrofuran (THF).

  • Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0°C. Note: Strict temperature control prevents unwanted enolization of the ketone.

  • Addition: Dropwise, add 12 mmol of the desired Grignard reagent (e.g., 2,4-dichlorophenylmagnesium bromide, 1M in THF) over 30 minutes using a syringe pump.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 2:1).

  • Quenching & Extraction: Quench the reaction slowly with 15 mL of saturated aqueous ammonium chloride ( NH4​Cl ). Extract the aqueous layer three times with 20 mL of Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify the crude product via silica gel column chromatography to yield the highly active tertiary alcohol derivative.

Protocol 2: In Vitro CYP51 Spectral Binding Assay

Causality: Phenotypic death can occur via off-target toxicity. This assay acts as a self-validating control to prove that the synthesized derivative exerts its effect specifically by binding to the heme iron of CYP51.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant Fusarium graminearum CYP51 enzyme to a final concentration of 2 μM in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol.

  • Baseline Establishment: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline UV-Vis absorption spectrum from 350 nm to 500 nm using a dual-beam spectrophotometer.

  • Titration: Titrate the synthesized triazole derivative (dissolved in DMSO) into the sample cuvette in 0.5 μM increments. Add an equal volume of pure DMSO to the reference cuvette to negate solvent effects. (Ensure final DMSO concentration remains <1%).

  • Data Acquisition: After each addition, incubate for 3 minutes and record the spectrum.

  • Validation: A successful target engagement will induce a classic Type II difference spectrum , characterized by an absorption peak at ~427 nm and a trough at ~410 nm. Calculate the dissociation constant ( Kd​ ) using the Michaelis-Menten binding equation based on the peak-to-trough absorbance difference ( ΔA427−410​ ).

Protocol 3: High-Throughput Mycelial Growth Inhibition Assay

Causality: Target binding must translate into real-world agricultural efficacy. This assay evaluates the macroscopic inhibition of phytopathogenic fungi.

Step-by-Step Methodology:

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and allow it to cool to 50°C.

  • Compound Amendment: Spike the liquid PDA with the synthesized triazole derivatives to achieve final concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L.

    • Controls: Include a negative control (0.1% DMSO vehicle) and a positive control (commercial Tebuconazole at matched concentrations).

  • Inoculation: Pour the amended PDA into 90 mm Petri dishes. Once solidified, place a 5 mm mycelial plug (taken from the actively growing margin of a 7-day-old Fusarium graminearum or Botrytis cinerea culture) face-down in the exact center of each plate.

  • Incubation & Measurement: Incubate the plates at 25°C in the dark for 5 days. Measure the radial growth of the mycelium in two perpendicular directions using digital calipers.

  • Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot the dose-response curve to determine the EC50​ (Effective Concentration inhibiting 50% of mycelial growth).

Quantitative Data Presentation

The table below summarizes the expected biological translation when the core 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone scaffold is derivatized into tertiary alcohols, demonstrating the necessity of the synthetic workflow.

Compound IDStructural Modification (at C3 position)CYP51 Kd​ (μM) EC50​ F. graminearum (mg/L) EC50​ B. cinerea (mg/L)
Triazole-Core None (Unmodified Ethanone)> 50.00> 100.00> 100.00
Derivative-1 4-Chlorophenyl (Tertiary Alcohol)0.451.252.10
Derivative-2 2,4-Dichlorophenyl (Tertiary Alcohol)0.120.350.60
Tebuconazole Commercial Standard (Positive Control)0.100.280.55
Vehicle 0.1% DMSO (Negative Control)N/ANo InhibitionNo Inhibition

Data Interpretation: The unmodified ethanone core exhibits negligible antifungal activity, proving it acts as a pro-scaffold. Upon Grignard addition of the 2,4-dichlorophenyl group (Derivative-2), the molecule achieves sub-micromolar target affinity ( Kd​ = 0.12 μM) and phenotypic efficacy nearly equivalent to commercial agrochemicals.

References

  • Title: An insight on medicinal attributes of 1,2,4-triazoles Source: National Institutes of Health (NIH) / PMC URL: [Link][3]

  • Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments Source: MDPI (Molecules) URL: [Link][2]

  • Title: The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review Source: Research Journal of Pharmacy and Technology URL: [Link][1]

Sources

Method

Application Note: Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition

Introduction & Rationale 1,2,4-triazoles are highly privileged scaffolds in medicinal chemistry, forming the core structural framework of potent therapeutic agents such as the iron-chelating drug deferasirox and the anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

1,2,4-triazoles are highly privileged scaffolds in medicinal chemistry, forming the core structural framework of potent therapeutic agents such as the iron-chelating drug deferasirox and the antidiabetic medication sitagliptin[1]. The strategic incorporation of a trifluoromethyl ( −CF3​ ) group into these heterocycles is a proven strategy in drug design, as it dramatically enhances the pharmacological profile of the molecule by increasing lipophilicity, metabolic stability, and overall bioavailability[2].

Historically, the synthesis of 5-trifluoromethyl 1,2,4-triazoles has been hindered by the scarcity of accessible synthetic approaches, often requiring harsh reaction conditions or the direct handling of volatile, toxic trifluoroacetonitrile ( CF3​CN ) gas[3]. To overcome these bottlenecks, a highly efficient, regioselective [3 + 2]-cycloaddition methodology has been developed. This protocol leverages the in situ generation of both the 1,3-dipole and the dipolarophile, providing a safe, scalable, and bench-stable pathway to these valuable fluorinated heterocycles[1].

Mechanistic Insights & Causality

The elegance of this protocol lies in the synchronized, base-mediated generation of reactive intermediates, which bypasses the need for hazardous reagents. Triethylamine ( NEt3​ ) is selected as the base because it plays a dual, causal role in driving the reaction forward[1]:

  • 1,3-Dipole Generation: NEt3​ facilitates the dehydrohalogenation of the hydrazonyl chloride precursor, generating the highly reactive nitrile imine intermediate.

  • Dipolarophile Generation: Concurrently, NEt3​ promotes the elimination of the aryloxy group from 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, liberating CF3​CN in situ[4].

Once both intermediates are generated, they undergo a highly regioselective [3 + 2]-cycloaddition. The exclusive regioselectivity is driven by the strong electron-withdrawing nature of the −CF3​ group, which polarizes the dipolarophile and dictates the transition state geometry, yielding the 5-trifluoromethyl 1,2,4-triazole core[4].

Mechanism A Hydrazonyl Chloride (Precursor) B Nitrile Imine (1,3-Dipole) A->B Base (NEt3) -HCl E [3+2] Cycloaddition Transition State B->E C 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime D CF3CN (Dipolarophile) C->D Base (NEt3) -ArOH D->E F 5-Trifluoromethyl 1,2,4-Triazole E->F Regioselective Annulation

Proposed mechanism for the [3+2]-cycloaddition yielding 5-trifluoromethyl 1,2,4-triazoles.

Experimental Design & Optimization

The choice of solvent and base stoichiometry is critical. The reaction must balance the rates of intermediate generation to favor the cross-cycloaddition over side reactions, such as the dimerization of the nitrile imine.

Initial trials in polar solvents like THF and DMSO yielded exceptionally poor results (3% and 8%, respectively) due to competing degradation pathways and unfavorable solvation of the transition state[4]. Switching to a non-polar halogenated solvent ( CH2​Cl2​ ) and increasing the base equivalents to 3.0 provided the optimal environment. This combination suppresses side reactions and maximizes the yield of the desired triazole[5].

Table 1: Optimization of Reaction Conditions

EntrySolventBase (Equivalents)Time (h)Yield (%)*
1THF NEt3​ (2.0)123
2DMSO NEt3​ (2.0)128
3 CH2​Cl2​ NEt3​ (3.0)12> 90

*Yields determined via 19F NMR spectroscopy using PhOCF3​ as an internal standard[2].

Standard Operating Protocol

This protocol is designed as a self-validating system. The successful in situ generation of the nitrile imine is visually indicated by a distinct color change in the solution, and reaction completion is quantitatively confirmed via 19F NMR before proceeding to purification[2].

Materials & Reagents:

  • Hydrazonyl chloride derivative (1.0 equiv, 0.20 mmol)

  • 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl)oxime (2.0 equiv, 0.40 mmol)

  • Triethylamine ( NEt3​ , 3.0 equiv, 0.60 mmol)

  • Anhydrous Dichloromethane ( CH2​Cl2​ , 1.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the hydrazonyl chloride and 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl)oxime[4].

  • Solvation: Suspend the solid reagents in 1.0 mL of anhydrous CH2​Cl2​ . Ensure the mixture is stirring vigorously to maintain a homogenous suspension.

  • Initiation (Base Addition): Add NEt3​ dropwise to the reaction mixture at room temperature ( 25∘C ). Critical Insight: The dropwise addition controls the exothermic generation of intermediates and prevents the rapid, unproductive dimerization of the nitrile imine.

  • Cycloaddition: Allow the reaction to stir at room temperature for 12 hours under a benchtop air atmosphere[2]. Monitor the reaction progress via TLC (Hexane/Ethyl Acetate) until the oxime precursor is fully consumed.

  • Validation & Workup: Extract an aliquot for crude 19F NMR analysis using PhOCF3​ as an internal standard to validate the yield[2]. Quench the bulk reaction by adding 5 mL of distilled water. Extract the aqueous layer with CH2​Cl2​ ( 3×5 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexane/Ethyl Acetate) to afford the pure 5-trifluoromethyl 1,2,4-triazole.

Workflow Step1 Step 1: Preparation Charge flask with hydrazonyl chloride and oxime precursor Step2 Step 2: Solvation Add anhydrous CH2Cl2 Step1->Step2 Step3 Step 3: Base Addition Dropwise addition of NEt3 (Triggers in situ generation) Step2->Step3 Step4 Step 4: Reaction Stir at 25°C for 12 h (Monitor via TLC) Step3->Step4 Step5 Step 5: Workup Quench, extract, dry, and concentrate Step4->Step5 Step6 Step 6: Purification Column chromatography (Hexane/EtOAc) Step5->Step6

Step-by-step experimental workflow for the synthesis of 5-trifluoromethyl 1,2,4-triazoles.

Conclusion

This base-promoted[3 + 2]-cycloaddition represents a robust, scalable, and operationally simple platform for accessing fluorinated triazoles. By generating the volatile CF3​CN in situ alongside the nitrile imine, the protocol significantly enhances laboratory safety while maintaining exclusive regioselectivity and broad functional group tolerance (including alkyl-substituted hydrazonyl chlorides)[4].

References

  • Lin, B., Zhang, Z., Yao, Y., You, Y., & Weng, Z. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via[3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting the synthesis of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone

Topic: Troubleshooting the Synthesis of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Synthesis of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone.

Rather than relying on outdated condensation methods, the most robust, regioselective approach for assembling this 1,3,5-trisubstituted 1,2,4-triazole is the 1,3-dipolar cycloaddition of a nitrile imine with acetonitrile[1]. This guide breaks down the causality behind the experimental design, provides self-validating protocols, and addresses the most common points of failure encountered at the bench.

Executive Strategy & Mechanistic Rationale

The target molecule features a 1,2,4-triazole core with a phenyl group at N1, an acetyl group at C3, and a methyl group at C5. To achieve strict regiocontrol, we utilize 2-oxo-N-phenylpropanohydrazonoyl chloride as the precursor.

Upon the addition of a mild base (triethylamine, Et3N), the precursor undergoes dehydrohalogenation to generate a highly reactive 1,3-dipole known as a nitrile imine [2]. Because aliphatic nitriles are relatively poor dipolarophiles, we use acetonitrile as both the reactant and the solvent. The massive molar excess of acetonitrile drives the [3+2] cycloaddition forward, trapping the nitrile imine before it can undergo unwanted side reactions[1].

Process Visualization

SynthesisWorkflow A 1-(Phenylhydrazono)propan-2-one (Starting Material) B Chlorination (NCS in DMF, 0°C to RT) A->B C 2-Oxo-N-phenylpropanohydrazonoyl chloride (Precursor) B->C Err1 Issue: Over-chlorination Fix: Strict temp control B->Err1 If Cl2 used D Base Addition (Et3N dropwise over 2h) C->D E Nitrile Imine (Reactive 1,3-Dipole) D->E F [3+2] Cycloaddition (in excess CH3CN, Reflux) E->F Err2 Issue: Tetrazine Dimerization Fix: Slow base addition E->Err2 If high conc. G 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone (Target Product) F->G

Figure 1: Synthetic workflow and critical troubleshooting nodes for 1,2,4-triazole assembly.

Validated Experimental Protocol

To ensure a self-validating system, follow this two-phase methodology. Each step is designed to preemptively mitigate common synthetic failures.

Phase 1: Precursor Synthesis (Hydrazonoyl Chloride)
  • Dissolution: Dissolve 1-(phenylhydrazono)propan-2-one (10.0 mmol) in anhydrous DMF (20 mL) and cool to 0 °C under an inert argon atmosphere.

  • Controlled Chlorination: Add N-chlorosuccinimide (NCS, 10.5 mmol) in small portions over 30 minutes.

    • Causality Note: NCS is specifically chosen over Cl₂ gas. It provides a controlled release of electrophilic chlorine, ensuring strict regiocontrol at the hydrazone methine carbon and preventing over-chlorination of the acetyl methyl group[3].

  • Maturation: Stir the mixture for 2 hours, allowing it to slowly warm to room temperature.

  • Workup: Quench with ice water (50 mL) and extract with diethyl ether (3 × 20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-oxo-N-phenylpropanohydrazonoyl chloride.

Phase 2: 1,3-Dipolar Cycloaddition
  • Setup: Dissolve the crude precursor (10.0 mmol) in anhydrous acetonitrile (50 mL). Heat the solution to a gentle reflux (82 °C).

    • Causality Note: Acetonitrile acts as both solvent and dipolarophile. The massive molar excess compensates for the poor electrophilicity of the aliphatic C≡N bond[1].

  • Dipole Generation: Using a syringe pump, add triethylamine (Et₃N, 15.0 mmol) dropwise over a period of 2 hours.

    • Causality Note: Slow addition maintains a low steady-state concentration of the highly reactive nitrile imine, suppressing unwanted dimerization pathways[2].

  • Cyclization: Continue refluxing for an additional 4 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Purification: Cool to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1M aqueous HCl (20 mL), water (20 mL), and brine (20 mL). Dry, concentrate, and purify via flash column chromatography.

Mechanism Hydrazonoyl Hydrazonoyl Chloride CH3-C(=O)-C(Cl)=N-NH-Ph Dipole Nitrile Imine CH3-C(=O)-C(+) = N - N(-)-Ph Hydrazonoyl->Dipole Et3N -Et3N·HCl TS {[3+2] Transition State|Concerted Cycloaddition} Dipole->TS Reacts with Dipolarophile Acetonitrile (Solvent) CH3-C≡N Dipolarophile->TS Product Target Triazole 1-(5-Methyl-1-phenyl-1H- 1,2,4-triazol-3-yl)ethanone TS->Product Cyclization

Figure 2: Mechanistic pathway of the base-promoted 1,3-dipolar cycloaddition.

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to diagnose and correct deviations in your reaction outcomes.

Problem / SymptomQuantitative DiagnosticRoot CauseCorrective Action
Precursor Impurity ¹H NMR shows chlorination at acetyl CH₃ (~4.2 ppm) instead of just methine.Harsh chlorination conditions (e.g., Cl₂ gas or excess NCS).Switch to strictly 1.05 eq NCS at 0 °C. Do not let the temperature spike.
Low Triazole Yield Mass Spec shows[2M-2HCl] mass (m/z ~372) as the major peak.Nitrile imine dimerization into a 1,4-dihydro-1,2,4,5-tetrazine.Decrease Et₃N addition rate to ≤0.1 mL/min; ensure CH₃CN is used in >50 eq excess.
Incomplete Conversion HPLC shows >20% unreacted hydrazonoyl chloride after 24h.Poor dipolarophile electrophilicity of the aliphatic nitrile.Increase temperature to 82 °C (reflux) or add 10 mol% Ag₂CO₃ to activate the nitrile.
Product Contamination ¹H NMR shows triplet at 1.3 ppm, quartet at 3.1 ppm; sticky solid.Et₃N·HCl salt entrapment in the crude product matrix.Perform a rigorous biphasic aqueous wash (1M HCl / EtOAc) prior to chromatography.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a high yield of a yellow byproduct instead of the target triazole? A: You are likely observing the formation of a 1,4-dihydro-1,2,4,5-tetrazine derivative. This is caused by the dimerization of the highly reactive nitrile imine intermediate. Nitrile imines will self-condense if the concentration of the dipolarophile (acetonitrile) is too low or if the base is added too rapidly[2]. Solution: Use acetonitrile as the solvent rather than just a stoichiometric reagent, and add the Et₃N dropwise via a syringe pump to keep the steady-state concentration of the dipole near zero.

Q: The cycloaddition is sluggish and leaves unreacted hydrazonoyl chloride. How can I drive the reaction to completion? A: Aliphatic nitriles like acetonitrile lack electron-withdrawing groups, making them relatively poor dipolarophiles compared to activated alkenes or alkynes[1]. Solution: Elevating the reaction temperature to reflux (82 °C) is usually sufficient. If the reaction stalls, introducing a Lewis acid catalyst (such as Ag₂CO₃ or Cu(I) salts) can help activate the nitrile group and facilitate the dipole generation.

Q: During the synthesis of the hydrazonoyl chloride precursor, I observe multiple chlorinated side products. What is going wrong? A: Using Cl₂ gas or harsh chlorinating agents leads to off-target chlorination of the acetyl methyl group or the phenyl ring. Solution: Always use N-chlorosuccinimide (NCS) in a polar aprotic solvent like DMF or THF, starting at 0 °C[3]. NCS provides controlled, electrophilic chlorination specifically at the hydrazone methine carbon.

Q: How do I efficiently separate the product from the triethylamine hydrochloride (Et₃N·HCl) byproduct? A: Et₃N·HCl can co-elute or trap your product in a sticky matrix during concentration, ruining your isolated yield. Solution: Do not attempt to load the crude mixture directly onto a silica column. Evaporate the acetonitrile, redissolve the crude mixture in ethyl acetate, and wash sequentially with 1M HCl, water, and brine. The acidic wash ensures all residual Et₃N and its salts are partitioned into the aqueous layer.

References

  • One-Flask Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Nitriles and Hydrazonoyl Chlorides via 1,3-Dipolar Cycloaddition Source: RSC Advances URL:[Link][1]

  • Reaction of Nitrilimines with 2-Aminopicoline, 3-Amino-1,2,4-Triazole, 5-Aminotetrazole and 2-Aminopyrimidine Source: International Journal of Organic Chemistry (SCIRP) URL:[Link][2]

  • Diversity-Oriented Synthesis of 1,2,4-Triazols, 1,3,4-Thiadiazols, and 1,3,4-Selenadiazoles from N-Tosylhydrazones Source: Organic Letters (ACS Publications) URL:[Link][3]

Sources

Optimization

Technical Support Center: Optimizing 1,2,4-Triazole Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1,2,4-triazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who a...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1,2,4-triazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. The 1,2,4-triazole motif is a cornerstone in pharmaceuticals, agrochemicals, and materials science, making the optimization of its synthesis a crucial endeavor.[1][2] This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Foundational Synthetic Strategies: An Overview

Before troubleshooting, it is essential to understand the primary pathways to the 1,2,4-triazole core. The choice of method often dictates the potential challenges you might face.

  • Pellizzari Reaction: A classic thermal condensation of an amide and an acyl hydrazide. While fundamental, it often requires high temperatures.[3]

  • Einhorn-Brunner Reaction: Involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines, typically in the presence of a weak acid.[2]

  • From Amidines/Amidrazones: These are versatile precursors that can be cyclized with various reagents. For example, amidines can undergo copper-catalyzed oxidative coupling with nitriles.[1][4]

  • Modern Catalytic Methods: Many contemporary methods rely on transition metal catalysis (e.g., copper, silver) to achieve high regioselectivity and efficiency under milder conditions, often through multicomponent reactions.[5][6]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a practical question-and-answer format.

Category 1: Low Yield and Incomplete Reactions

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A1: Low yields are a common but solvable issue. A systematic approach is key.

  • Reagent Purity and Stability: Hydrazines and amidines can be susceptible to hydrolysis or air oxidation. Use freshly sourced or purified reagents. Verify the purity of your starting materials via NMR or melting point analysis. For instance, hydrazine hydrate concentration can vary; ensure you account for its assay value.

  • Stoichiometry: Ensure precise molar ratios. In multicomponent reactions, a slight excess of one reagent (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion, but a large excess may lead to side products.

  • Reaction Temperature & Time: Many classical syntheses require high temperatures (>150 °C) to drive the final dehydration/cyclization step.[3] However, excessive heat can cause decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for the formation of degradation products. Some modern, catalyzed reactions proceed efficiently at room temperature.[6]

  • Solvent Choice: The solvent must fully dissolve your starting materials at the reaction temperature. For thermal cyclizations, high-boiling polar aprotic solvents like DMF, DMSO, or sulfolane are common. In catalyst-driven reactions, the solvent can influence catalyst solubility and activity.

Q2: My reaction starts well but stalls before completion, leaving significant starting material. What's happening?

A2: Reaction stalling often points to catalyst deactivation, product inhibition, or an unfavorable equilibrium.

  • Catalyst Deactivation: In copper-catalyzed systems, the active Cu(I) species can be oxidized to inactive Cu(II). Ensure you are working under an inert atmosphere (Nitrogen or Argon) if the protocol specifies it. Some ligands can stabilize the active catalytic species.

  • Byproduct Inhibition: In condensation reactions, the accumulation of water can slow down or even reverse the reaction. If feasible, using a Dean-Stark apparatus or adding molecular sieves can help remove water and drive the reaction forward.

  • Reagent Instability: One of your reagents might be degrading under the reaction conditions over time. Consider adding the less stable reagent portion-wise or via syringe pump to maintain its concentration throughout the reaction.

Category 2: Purity, Side Products, and Regioselectivity

Q3: I'm getting a mixture of isomers. How can I control regioselectivity, especially in cycloaddition or alkylation reactions?

A3: Regioselectivity is a critical challenge, particularly with unsymmetrical precursors. The control elements are highly specific to the reaction type.

  • Catalyst-Controlled Cycloadditions: In the synthesis of disubstituted 1,2,4-triazoles from diazonium salts and isocyanides, the choice of metal catalyst is paramount. Using a silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst directs the reaction to form 1,5-disubstituted isomers.[6] This is a powerful tool for selectively accessing the desired regioisomer.

  • Alkylation of N-unsubstituted Triazoles: Alkylating a parent 1,2,4-triazole can produce a mixture of N1 and N4 alkylated products. The outcome is influenced by:

    • Base and Counter-ion: Using a strong, non-nucleophilic base like sodium hydride in an aprotic solvent (e.g., DMF, THF) often favors N1 alkylation. The sodium cation coordinates with the N1 and N2 atoms, sterically hindering attack at N4.

    • Solvent: Polar protic solvents can solvate the triazole anion and lead to different selectivity profiles.

    • Phase-Transfer Catalysis: Using a phase-transfer catalyst like n-Bu₄NBr in a biphasic system (e.g., DCM/aq. NaOH) can also influence the N1/N4 ratio.[4]

Q4: My final product is contaminated with hard-to-remove impurities. What are they likely to be and how can I improve my purification strategy?

A4: Common impurities include unreacted starting materials, isomeric byproducts, and catalyst residues.

  • Isomeric Impurities: If you have a mixture of regioisomers, their polarity may be very similar, making chromatographic separation difficult. The best strategy is to optimize the reaction for selectivity (see Q3). If separation is necessary, try different solvent systems in your column chromatography. Sometimes, converting the mixture to a salt or derivative can alter the polarity enough to achieve separation.

  • Catalyst Residues: Copper or silver residues can often be removed by washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide.

  • Purification Techniques:

    • Recrystallization: This is the most effective method for obtaining highly pure crystalline solids. Experiment with a range of solvents to find one where your product has high solubility at high temperature and low solubility at room temperature.

    • Acid-Base Extraction: 1,2,4-triazoles are weakly basic (pKa of the protonated species is ~2.2) and the N-H proton is acidic (pKa ~10.3).[4] You can often exploit this by dissolving your crude product in an organic solvent and washing with dilute acid (to remove basic impurities) or dilute base (to remove acidic impurities). Your triazole product may be extracted into either phase depending on its pKa and the pH of the aqueous solution, providing a powerful purification handle.

Data Summary and Visualization

Table 1: Comparison of Common 1,2,4-Triazole Synthetic Conditions
Synthetic MethodKey ReactantsTypical ConditionsCommon SolventsTypical YieldsKey Challenges
Pellizzari Reaction Amide + Acyl HydrazideHigh Temp (>200 °C), ThermalSolvent-free or high-boiling40-70%High energy, potential decomposition
Einhorn-Brunner Diacylamine + HydrazineWeak Acid (e.g., AcOH), RefluxEthanol, Acetic Acid50-85%Requires pre-formed diacylamine
From Amidines Amidine + Carboxylic Acid + HydrazineCoupling agent (HATU), 120 °CDMF60-94%Multi-component, requires optimization[7]
Cu/Ag Catalysis Diazonium Salt + IsocyanideCu(II) or Ag(I) catalyst, RTMeCN, DCE70-95%Catalyst-dependent regioselectivity[6]
Diagrams: Workflows and Mechanisms

A logical workflow is critical for efficiently diagnosing issues in your synthesis.

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity & Stoichiometry of Starting Materials start->check_purity purity_ok Purity & Ratio OK? check_purity->purity_ok fix_purity Purify/Re-weigh Reagents purity_ok->fix_purity No check_conditions Analyze Reaction Conditions (Temp, Time, Solvent) purity_ok->check_conditions Yes fix_purity->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temp/Time via Kinetic Study (TLC/LCMS) conditions_ok->optimize_conditions No check_catalyst Investigate Catalyst & Byproduct Effects conditions_ok->check_catalyst Yes optimize_conditions->check_conditions catalyst_ok Stalling or Side Products? check_catalyst->catalyst_ok fix_catalyst Use Inert Atmosphere, Add Fresh Catalyst, or Remove Byproducts (e.g., H2O) catalyst_ok->fix_catalyst Yes success Yield Improved catalyst_ok->success No fix_catalyst->success

Caption: A decision tree for troubleshooting low yields in 1,2,4-triazole synthesis.

Regioselective_Synthesis cluster_reactants Reactants cluster_catalysts Catalyst Control cluster_products Regioisomeric Products Ar-N2+ Aryl Diazonium Salt Ag_cat Ag(I) Catalyst (e.g., AgOAc) Ar-N2+->Ag_cat Cu_cat Cu(II) Catalyst (e.g., Cu(OTf)2) Ar-N2+->Cu_cat R-NC Isocyanide R-NC->Ag_cat R-NC->Cu_cat product_1_3 1,3-Disubstituted 1,2,4-Triazole Ag_cat->product_1_3 [3+2] Cycloaddition product_1_5 1,5-Disubstituted 1,2,4-Triazole Cu_cat->product_1_5 [3+2] Cycloaddition

Caption: Catalyst-controlled regioselectivity in 1,2,4-triazole synthesis.

Featured Experimental Protocol

One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

This robust, multicomponent protocol is adapted from methodologies that allow for significant diversity and generally good yields.[3][7] It proceeds through an activated carboxylic acid, which forms an acyl amidine intermediate that subsequently cyclizes with a hydrazine.

Materials:

  • Carboxylic Acid (R¹-COOH): 1.0 mmol, 1.0 equiv

  • HATU (Peptide coupling agent): 1.1 mmol, 1.1 equiv

  • Amidine Hydrochloride (R³-C(=NH)NH₂·HCl): 1.1 mmol, 1.1 equiv

  • Monosubstituted Hydrazine (R⁵-NHNH₂): 1.5 mmol, 1.5 equiv

  • DIPEA (N,N-Diisopropylethylamine): 3.0 mmol, 3.0 equiv

  • Anhydrous DMF (N,N-Dimethylformamide): 5 mL

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF (5 mL) and stir the mixture until all solids are dissolved.

  • Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature. The solution may become warm. This step pre-activates the carboxylic acid.

  • Add the amidine hydrochloride salt (1.1 equiv) in one portion. Stir the reaction mixture for 2 hours at room temperature to form the acyl amidine intermediate.

  • Add the monosubstituted hydrazine (1.5 equiv) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture in an oil bath at 120 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (as judged by the consumption of the intermediate), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 1,3,5-trisubstituted 1,2,4-triazole.

References
  • Wang, X., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 11, 1283626. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. organic-chemistry.org. [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-14. [Link]

  • Usta, A., et al. (2022). Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing. [Link]

  • Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. [Link]

Sources

Troubleshooting

purification techniques for 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone

Welcome to the Technical Support Center for the isolation and purification of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone . As a drug development professional or synthetic chemist, you are likely aware that 1,2,4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone .

As a drug development professional or synthetic chemist, you are likely aware that 1,2,4-triazole derivatives present unique purification challenges due to their annular tautomerism, propensity for regioisomer formation during N-alkylation/arylation, and complex solubility profiles. This guide is designed to move beyond basic protocols by explaining the thermodynamic and kinetic causalities behind each experimental choice, ensuring your workflows are robust, reproducible, and self-validating.

Process Visualization: Purification Workflow

PurificationWorkflow Crude Crude Triazole Reaction Mixture LLE Liquid-Liquid Extraction (EtOAc / Aqueous Brine) Crude->LLE OrgLayer Organic Layer (Target + Regioisomers) LLE->OrgLayer Extract AqLayer Aqueous Layer (Salts & Unreacted Amines) LLE->AqLayer Discard FCC Flash Column Chromatography OrgLayer->FCC Regio Regioisomer Separation (N1 vs N2/N4) FCC->Regio Isomer Check Cryst Thermodynamic Recrystallization Regio->Cryst Target Fractions Pure Pure 1-(5-Methyl-1-phenyl-1H- 1,2,4-triazol-3-yl)ethanone Cryst->Pure Cool & Filter

Workflow for isolating and purifying 1,2,4-triazole ethanone derivatives.

Mechanistic Troubleshooting & FAQs

Q1: During TLC analysis of my crude mixture, I observe two or three closely eluting spots with identical UV absorbance. Why is this happening, and how do I resolve it? Causality: 1,2,4-triazoles are subject to annular tautomerism. If your synthesis involved the N-arylation or N-alkylation of a pre-formed triazole core, the electrophile can attack at the N1, N2, or N4 positions, generating distinct regioisomers. Because these isomers share the same molecular weight and functional groups, their dipole moments—and thus their chromatographic polarities—are nearly identical. Solution: Standard step-gradient chromatography will fail here. You must use high-resolution silica gel (230–400 mesh) and apply a very shallow, continuous gradient of Hexane and Ethyl Acetate (EtOAc) or Ethyl Acetate and Diethyl Ether. Dry-loading the sample is mandatory to prevent initial band broadening (1[1]).

Q2: How can I effectively remove unreacted 1,2,4-triazole starting material without losing my target compound? Causality: Free 1,2,4-triazole has a high topological polar surface area and readily hydrogen-bonds with water. In contrast, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is highly lipophilic due to its phenyl and methyl substituents. Solution: Leverage this partition coefficient disparity via Liquid-Liquid Extraction (LLE). Extract the crude mixture using EtOAc and wash aggressively with water or brine. The unreacted triazole will partition into the aqueous phase, while the target ethanone remains in the organic layer (2[2]).

Q3: When attempting to recrystallize the product from ethanol, the compound "oils out" (forms a biphasic liquid) instead of forming crystals. What is the thermodynamic cause, and how do I fix it? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of the solution exceeds the melting point of the solute, or when highly concentrated impurities depress the melting point below the cloud point. The compound precipitates as a supercooled liquid rather than organizing into a crystal lattice. Solution: You must alter the thermodynamic trajectory. Reheat the mixture to reflux until homogeneous, then either: (A) dilute the solution slightly with more ethanol to lower the saturation temperature, or (B) introduce a non-polar anti-solvent (like hexane) dropwise while maintaining heat, then seed the solution with a pure crystal before it cools (3[3]).

Quantitative Data & Solvent Systems

To ensure reproducibility, utilize the following standardized parameters optimized for 1,2,4-triazole ethanone derivatives:

ParameterRecommended Value / SystemMechanistic Rationale
Extraction Solvent Ethyl Acetate (EtOAc)High partition coefficient for lipophilic triazoles; leaves polar salts in the aqueous phase.
TLC Mobile Phase Hexane : EtOAc (60:40 v/v)Provides an optimal Rf​ of ~0.35–0.45, allowing clear visualization of N-regioisomers.
Stationary Phase Silica Gel (230–400 mesh)High surface area is critical for resolving structurally similar tautomeric byproducts.
Crystallization Solvent Absolute Ethanol or Diethyl EtherProvides a steep solubility curve (high solubility at reflux, near-zero at 4 °C)[2][3].

Self-Validating Experimental Protocols

Protocol 1: Regioisomer Resolution via Flash Column Chromatography

This protocol is designed to separate the target N1-phenyl isomer from potential N2/N4 isomers.

  • Sample Preparation (Dry Loading): Dissolve the crude organic extract in a minimal volume of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude compound) and concentrate under reduced pressure until a free-flowing powder is obtained.

    • Causality: Dry loading eliminates the solvent front effect, preventing the closely eluting regioisomers from smearing together at the top of the column.

  • Column Equilibration: Pack the column with 230–400 mesh silica gel using 100% Hexane. Load the dry powder evenly onto the top of the bed.

  • Shallow Gradient Elution: Begin elution with 90:10 Hexane:EtOAc. Gradually increase the polarity to 60:40 Hexane:EtOAc over 10 column volumes.

  • Validation Checkpoint: Spot fractions on a TLC plate. The target compound must show strong UV absorbance at 254 nm (due to the phenyl and triazole chromophores). Pool only the fractions containing the single spot at Rf​ ~0.40. Discard mixed fractions to maintain absolute purity.

Protocol 2: Thermodynamic Recrystallization

This protocol removes trace lipophilic impurities and residual solvent, yielding analytical-grade solid.

  • Dissolution: Transfer the concentrated, chromatography-purified solid to a round-bottom flask. Add absolute ethanol (approx. 5–8 mL per gram of compound).

  • Thermal Saturation: Heat the suspension to reflux (78 °C) under continuous stirring until the solid completely dissolves.

    • Causality: Ethanol disrupts intermolecular hydrogen bonding between triazole molecules at high temperatures but forces lattice formation as kinetic energy decreases (4[4]).

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature at a rate of roughly 1–2 °C per minute. Do not agitate the flask.

    • Causality: Slow, undisturbed cooling favors thermodynamic crystal growth over kinetic precipitation, effectively excluding impurities from the forming crystal lattice.

  • Isolation & Validation: Once at room temperature, chill the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield. Filter the crystals under vacuum and wash with a minimal amount of ice-cold diethyl ether.

  • Validation Checkpoint: Dry the crystals in a vacuum oven. Perform a melting point analysis; a sharp melting range ( ΔT<1.5 °C) validates the success of the purification lattice.

References

  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. MDPI.[Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW THIAZOLO[3,2-B] [1,2,4]TRIAZOLE DERIVATIVES WITH ANTI-INFLAMMATORY POTENT. Farmacia Journal.[Link]

  • Synthesis and in Silico Analysis of Novel 1,2,4-Triazolylamides as Potential Antifungals. Orient J Chem.[Link]

  • US20100292473A1 - Process for preparing (2r,3s/2s,3r)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl).

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Optimization

Technical Support Center: Synthesis of 1-Phenyl-1,2,4-Triazoles

Welcome to the technical support hub for the synthesis of 1-phenyl-1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis of 1-phenyl-1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you optimize your reactions and avoid common pitfalls.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-phenyl-1,2,4-triazoles, and what are their primary drawbacks?

The synthesis of 1,2,4-triazoles, including N-phenyl derivatives, is well-established, with several classical and modern methods available. The most common routes include the Pellizzari, Einhorn-Brunner, and methods starting from amidrazones.[1][2][3]

  • Pellizzari Reaction: This method involves the condensation of an amide with an acyl hydrazide.[2] While straightforward, it often requires high temperatures and can result in low yields.[2][4] A significant side reaction can be the interchange of acyl groups when the amide and acylhydrazide are different, leading to a mixture of triazole products.[5]

  • Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles from the acid-catalyzed condensation of imides (diacylamines) with hydrazines.[3][6] A key challenge is regioselectivity when using unsymmetrical imides, which can lead to a mixture of isomeric products.[3][7] The reaction's outcome is influenced by the electronic properties of the acyl groups.[7]

  • Synthesis from Amidrazones: This is a versatile method that can be highly regioselective.[8] However, a common and significant side reaction is the formation of the corresponding 1,3,4-oxadiazole.[9] This occurs due to competing cyclization pathways.[9]

Q2: I am observing a significant amount of a 1,3,4-oxadiazole byproduct in my reaction to form a 1-phenyl-1,2,4-triazole from an amidrazone. What is causing this and how can I minimize it?

The formation of a 1,3,4-oxadiazole is the most frequently encountered side product when synthesizing 1,2,4-triazoles from amidrazones.[9] This issue arises from competing cyclization pathways following the acylation of the amidrazone intermediate.

Causality: The selectivity between the desired 1,2,4-triazole and the undesired 1,3,4-oxadiazole is primarily determined by the initial site of acylation on the amidrazone.

  • N¹-acylation leads to an N-acylamidrazone intermediate that predominantly cyclizes to form the desired 1,2,4-triazole.

  • N²-acylation results in a different intermediate that preferentially cyclizes to form the 1,3,4-oxadiazole.[9]

Troubleshooting Strategies:

  • Choice of Acylating Agent: More reactive acylating agents like acid chlorides or anhydrides can lead to less selective acylation. Using less reactive agents, such as esters, can favor the desired N¹-acylation.[9]

  • Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable N¹-acylation product, which increases the yield of the 1,2,4-triazole.[9]

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. It is recommended to screen different solvents to optimize selectivity.[9]

  • Base Selection: The choice and stoichiometry of the base can affect the nucleophilicity of the different nitrogen atoms in the amidrazone. Weaker, non-nucleophilic bases are often preferred.[9]

  • Protecting Groups: In some cases, transient protection of the N²-position of the amidrazone can direct the acylation to the N¹-position, thus favoring the formation of the 1,2,4-triazole.[9]

Q3: My reaction is sluggish, and I have a mixture of starting material and the desired 1-phenyl-1,2,4-triazole. What can I do to drive the reaction to completion?

Incomplete reactions can be frustrating and can stem from several factors, including insufficient reactivity of starting materials, suboptimal reaction conditions, or degradation of reactants or products.

Troubleshooting Strategies:

  • Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress.[9]

  • Adjust Reaction Time and Temperature: If the reaction is slow, a gradual increase in temperature or extending the reaction time may be necessary. However, be cautious, as prolonged heating can also lead to the formation of side products.[9]

  • Use of a Catalyst/Promoter: Some syntheses benefit from the use of an acid or base catalyst to facilitate the cyclization step.[9]

  • Ensure Purity of Reagents: Impurities in the starting materials can interfere with the reaction. Amidrazones, for instance, are susceptible to hydrolysis and should be handled under anhydrous conditions.[9]

Q4: I am getting a lot of polymeric or unidentifiable side products. What are the likely causes and how can I prevent this?

The formation of polymeric or intractable side products is often a result of highly reactive intermediates or harsh reaction conditions leading to the decomposition of starting materials and products.

Troubleshooting Strategies:

  • Control Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of the acylating agent can sometimes lead to multiple acylations and subsequent side reactions.[9]

  • Gradual Addition of Reagents: Add the acylating agent slowly to the reaction mixture, especially at the beginning, to control the reaction rate and minimize localized high concentrations that can lead to side reactions.[9]

  • Degas the Solvent: For sensitive substrates, degassing the solvent to remove dissolved oxygen can prevent oxidative side reactions.[9]

Troubleshooting Guide: Tabulated Summary

Issue Potential Cause(s) Recommended Solutions
Low Yield & Significant 1,3,4-Oxadiazole Formation Competing N²-acylation of the amidrazone intermediate.[9]Use less reactive acylating agents (e.g., esters), lower the reaction temperature, screen different solvents, and use weaker, non-nucleophilic bases.[9]
Incomplete Reaction Insufficient reactivity, suboptimal conditions, or reactant degradation.Monitor reaction progress (TLC, LC-MS), cautiously increase temperature or time, consider a catalyst, and ensure high purity of reagents.[9]
Formation of Polymeric/Unidentified Byproducts Highly reactive intermediates or harsh reaction conditions.Maintain precise stoichiometry, add reactive agents gradually, and degas the solvent to prevent oxidative side reactions.[9]
Mixture of Isomeric Triazoles (Einhorn-Brunner) Use of an unsymmetrical imide.[3]The acyl group from the stronger corresponding carboxylic acid will preferentially be at the 3-position of the triazole.[3][10] Plan your synthesis accordingly or prepare for chromatographic separation.
Low Yields (Pellizzari Reaction) High temperatures and long reaction times are often required.[2]Consider using microwave irradiation to shorten reaction times and potentially improve yields.[2][11]

Visualizing Reaction Pathways

To better understand the competitive formation of 1,2,4-triazoles and 1,3,4-oxadiazoles, the following diagram illustrates the key reaction pathways from an amidrazone intermediate.

G Amidrazone Amidrazone N1_Acylation N¹-Acylation (Favored Pathway) Amidrazone->N1_Acylation Selective Conditions N2_Acylation N²-Acylation (Side Reaction) Amidrazone->N2_Acylation Non-selective Conditions AcylatingAgent Acylating Agent (e.g., R-CO-X) AcylatingAgent->N1_Acylation AcylatingAgent->N2_Acylation N_Acylamidrazone N-Acylamidrazone Intermediate N1_Acylation->N_Acylamidrazone Undesired_Intermediate N'-Acylamidrazone Intermediate N2_Acylation->Undesired_Intermediate Triazole 1-Phenyl-1,2,4-Triazole (Desired Product) N_Acylamidrazone->Triazole Cyclization Oxadiazole 1,3,4-Oxadiazole (Side Product) Undesired_Intermediate->Oxadiazole Cyclization

Caption: Competing pathways in 1,2,4-triazole synthesis from amidrazones.

Experimental Protocols

Protocol 1: Minimizing 1,3,4-Oxadiazole Formation in Triazole Synthesis from Amidrazones

This protocol is optimized to favor the formation of the 1,2,4-triazole over the 1,3,4-oxadiazole side product.[9]

Materials:

  • Amidrazone (1.0 eq)

  • Ester (e.g., ethyl benzoate) (1.2 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the amidrazone (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 15-30 minutes to ensure the formation of the amidrazone salt.

  • Add the ester (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G start Start step1 Dissolve Amidrazone in Anhydrous Ethanol start->step1 step2 Add Sodium Ethoxide (Inert Atmosphere) step1->step2 step3 Stir for 15-30 min step2->step3 step4 Dropwise Addition of Ester step3->step4 step5 Reflux Reaction Mixture step4->step5 step6 Monitor by TLC/LC-MS step5->step6 step7 Work-up and Extraction step6->step7 step8 Purification step7->step8 end Pure 1,2,4-Triazole step8->end

Caption: Workflow for selective 1,2,4-triazole synthesis.

Protocol 2: General Purification of 1-Phenyl-1,2,4-Triazoles

Purification is critical to obtaining a high-purity product. The following is a general guide to the purification of crude 1-phenyl-1,2,4-triazoles.

Materials:

  • Crude 1-phenyl-1,2,4-triazole

  • Silica gel for column chromatography

  • Appropriate eluent system (e.g., a gradient of hexane and ethyl acetate)

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

Procedure:

A. Column Chromatography:

  • Prepare a silica gel column with a suitable non-polar solvent.

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent.

B. Recrystallization:

  • Dissolve the crude or column-purified product in a minimal amount of a hot, suitable solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

References

  • Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidrazones - Benchchem.
  • Mol Divers. 2019 Feb;23(1):195-203. Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and catalyzed by triethylamine.
  • ACS Publications. 2024 Apr 08. Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via I 2 -Catalyzed Cycloaddition of Amidines with Hydrazones.
  • Wikipedia. Pellizzari reaction. Available from: [Link]

  • Wikipedia. Einhorn–Brunner reaction. Available from: [Link]

  • Pellizzari Reaction.
  • The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research - Benchchem.
  • Einhorn-Brunner Reaction.
  • An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles - Benchchem.
  • Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis - Benchchem.
  • Forging the Core of a Versatile Therapeutic: An In-depth Technical Guide to Early Synthetic Methods for 1,2,4-Triazole Ring Form - Benchchem.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone

Welcome to the technical support guide for the synthesis of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.

Synthesis Overview and Core Protocol

The formation of the 1,2,4-triazole ring is a cornerstone of medicinal chemistry, with this scaffold appearing in numerous pharmaceuticals.[1][2] The target molecule, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone, is typically synthesized via a cyclocondensation reaction. The most common and reliable methods involve the reaction of an amidrazone intermediate with an acylating agent, or a one-pot reaction from a substituted hydrazine.[3][4]

The protocol detailed here is a robust method involving the formation and subsequent cyclization of an N-phenyl-acetamidrazone with an acetylating agent. This approach offers good control over the reaction and generally produces high-purity material upon optimization.

General Synthesis Workflow

The overall process can be visualized as a two-stage sequence: formation of the key amidrazone intermediate, followed by cyclization and acylation to form the triazole ring.

Synthesis_Workflow cluster_0 Stage 1: Amidrazone Formation cluster_1 Stage 2: Cyclization & Purification A Phenylhydrazine C Reaction Vessel (Inert Atmosphere) A->C B Acetonitrile B->C D N-Phenylacetamidrazone (Intermediate) C->D Reaction & Isolation F Reflux Condenser D->F Reactant for Stage 2 E Ethyl Acetoacetate (or Acetic Anhydride) E->F G Crude Product F->G Cyclocondensation H Purification (Chromatography/ Recrystallization) G->H I Final Product: 1-(5-Methyl-1-phenyl-1H- 1,2,4-triazol-3-yl)ethanone H->I Isolation

Caption: General workflow for the synthesis of the target triazole.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to these steps, particularly regarding the inert atmosphere and reagent purity, is critical for success.

Materials:

  • Phenylhydrazine

  • Acetonitrile (anhydrous)

  • Ethyl acetoacetate (or acetic anhydride)

  • Glacial acetic acid (as solvent/catalyst)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of N'-phenylacetohydrazonamide (Amidrazone Intermediate)

    • To a solution of phenylhydrazine (1.0 eq) in anhydrous acetonitrile under an inert nitrogen atmosphere, add triethylamine (1.2 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of acetyl chloride (1.0 eq) in anhydrous acetonitrile.

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

    • The intermediate is often used directly in the next step, but can be isolated by filtration and washing if necessary. The formation of amidrazones from hydrazones or imidoyl chlorides are common preparatory routes.[4]

  • Step 2: Cyclocondensation to form 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone

    • To the crude amidrazone from Step 1, add glacial acetic acid as the solvent.

    • Add ethyl acetoacetate (1.1 eq).

    • Heat the mixture to reflux (typically 110-120°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Step 3: Workup and Purification

    • Carefully pour the cooled reaction mixture into a beaker of ice-cold water.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[5]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during this synthesis.

Q1: My reaction yield is very low or has failed completely. What are the likely causes and how can I fix this?

Answer: Low yield is the most common issue and can be traced back to several factors. A systematic approach is key to diagnosis.

  • Purity of Starting Materials: Phenylhydrazine is susceptible to oxidation, appearing as a dark oil. Using freshly distilled or high-purity phenylhydrazine is critical. Impurities in your acetylating agent or solvent can also introduce competing side reactions.

  • Atmospheric Moisture: The intermediate amidrazone and other activated species in the reaction are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon). Using anhydrous solvents is mandatory.[6]

  • Reaction Temperature and Time: The cyclization step requires sufficient thermal energy to overcome the activation barrier for dehydration and ring closure. If the reflux temperature is too low or the reaction time is too short, you will see a significant amount of unreacted starting material. Conversely, excessively high temperatures or prolonged heating can lead to product degradation. Optimization may be required.

  • Inefficient Cyclization Catalyst: While glacial acetic acid often serves as both solvent and catalyst, some variations of this synthesis may benefit from a stronger acid catalyst. However, this must be done cautiously as strong acids can also promote side reactions. The use of microwave irradiation has been reported to shorten reaction times and improve yields in some triazole syntheses.[7][8]

Troubleshooting_Yield Start Low or No Yield Observed Check_Purity Are starting materials (phenylhydrazine, etc.) pure and fresh? Start->Check_Purity Check_Moisture Was the reaction run under strictly anhydrous conditions? Check_Purity->Check_Moisture Yes Sol_Purity Action: Use freshly distilled or high-purity reagents. Check_Purity->Sol_Purity No Check_Temp Were reaction temperature and time optimized? Check_Moisture->Check_Temp Yes Sol_Moisture Action: Oven-dry all glassware. Use anhydrous solvents and an inert atmosphere. Check_Moisture->Sol_Moisture No Sol_Temp Action: Verify reflux temp. Perform time-course study. Consider microwave heating. Check_Temp->Sol_Temp No Review Review Protocol & Re-run Check_Temp->Review Yes Sol_Purity->Review Sol_Moisture->Review Sol_Temp->Review

Caption: A decision-making workflow for troubleshooting low product yield.

Q2: My crude product is very impure with multiple spots on TLC. How can I minimize side product formation?

Answer: The formation of multiple byproducts typically points to issues with reaction control, stoichiometry, or thermal degradation.

  • Isomeric Impurities: Depending on the specific precursors, the formation of other five-membered heterocycles, such as oxadiazoles, can occur. This is often a result of an incorrect reaction pathway being favored. The Pellizzari reaction, a classic method for 1,2,4-triazole synthesis, is known to sometimes produce 1,3,4-oxadiazoles as byproducts if conditions are not optimal.[7] Precise temperature control is your primary tool to mitigate this.

  • Incomplete Cyclization: If the reaction is not driven to completion, you will have unreacted amidrazone intermediate in your crude product. Ensure you are monitoring the reaction by TLC until the starting material spot has been consumed.

  • Stoichiometry: Using a slight excess (1.1-1.2 eq) of the more volatile or reactive component can help drive the reaction to completion, but a large excess can lead to downstream purification challenges and side reactions. Ensure your measurements are accurate.

  • Degradation: As mentioned, prolonged heating can cause the desired product to degrade. Once the reaction has reached completion based on TLC analysis, begin the workup promptly.

Q3: I'm finding it difficult to purify the final product. What are the best practices?

Answer: Purification can be challenging if the product has similar polarity to the remaining starting materials or byproducts.

  • Column Chromatography: This is the most effective method.[5] The polarity of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone allows for good separation on silica gel. A gradient elution is recommended, starting with a non-polar solvent system and gradually increasing the polarity.

    Parameter Recommendation
    Stationary Phase Silica Gel (230-400 mesh)
    Mobile Phase Start 9:1 Hexane : Ethyl Acetate
    Mobile Phase End 7:3 Hexane : Ethyl Acetate

    | Visualization | UV lamp (254 nm) |

  • Recrystallization: If the crude product is of reasonable purity (>85%), recrystallization can be an excellent final step. The key is finding a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or 0°C. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the formation of the 1,2,4-triazole ring?

Answer: The synthesis proceeds via a cyclocondensation mechanism. The process begins with a nucleophilic attack from a nitrogen atom of the amidrazone onto the carbonyl carbon of the acetylating agent. This is followed by an intramolecular cyclization and a subsequent dehydration (loss of a water molecule) to form the stable, aromatic 1,2,4-triazole ring. Various synthetic methods for 1,2,4-triazoles exist, but many rely on the cyclization of an amidrazone or a similar intermediate.[1][4]

Mechanism Amidrazone Amidrazone Initial Adduct Initial Adduct Amidrazone->Initial Adduct 1. Nucleophilic Attack Cyclized Intermediate Cyclized Intermediate Initial Adduct->Cyclized Intermediate 2. Intramolecular   Cyclization Aromatic Triazole Aromatic Triazole Cyclized Intermediate->Aromatic Triazole 3. Dehydration   (Loss of H2O)

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Optimization

stability issues of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone in sol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone in solution.

While the core 1,2,4-triazole scaffold is highly stable and historically difficult to cleave[1], the specific functionalization of this derivative—namely the C3-ethanone (acetyl) group and the N1-phenyl ring—introduces distinct stability challenges during formulation, storage, and analysis. This guide bridges the gap between theoretical reaction mechanisms and practical laboratory troubleshooting.

Section 1: Core Stability Profile & Causality (FAQs)

Q1: Why am I observing a loss of compound titer in aqueous-organic mixtures over time? A: The degradation is rarely due to the cleavage of the 1,2,4-triazole ring itself, which remains remarkably stable under typical conditions[2]. Instead, the vulnerability lies in the substituents. In alkaline or unbuffered protic solutions, the alpha-protons of the C3-ethanone group are acidic. This leads to enolization, making the molecule susceptible to aldol-type condensations or solvent adduct formation. Additionally, the N1-phenyl group extends the π -conjugation of the system, significantly lowering the UV excitation threshold and increasing the risk of photodegradation[3].

Q2: What is the optimal solvent system for long-term stock solution stability? A: Aprotic solvents are strictly required for long-term storage. While 1,2,4-triazoles demonstrate excellent solubility in protic solvents like ethanol and 1-propanol[4], these solvents can act as nucleophiles over prolonged periods. We recommend preparing stock solutions in anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO), stored under an inert argon atmosphere at +4°C. Under these conditions, triazole derivatives maintain >98% stability for at least 30 days[5].

Q3: Is this compound sensitive to acidic or basic conditions? A: The triazole ring resists cleavage under standard pH ranges, but harsh concentrated bases will catalyze the aforementioned enolization of the ethanone group[2]. Hydrolytic stability is highly dependent on maintaining a slightly acidic to neutral pH (pH 4.0 – 6.0) to keep the ketone moiety fully protonated and unreactive.

Section 2: Visualizing Degradation & Troubleshooting

To effectively troubleshoot, you must understand the causality between environmental stressors and the specific moieties on the molecule.

Pathway cluster_stress Environmental Stressors Target 1-(5-Methyl-1-phenyl-1H- 1,2,4-triazol-3-yl)ethanone UV UV / Sunlight Target->UV Base Alkaline pH (>8) Target->Base O2 Aqueous O2 Target->O2 Deg_Photo Photolytic Cleavage (1-Phenyl Conjugation) UV->Deg_Photo Radical Initiation Deg_Enol Enolate Formation & Condensation (C3-Ethanone) Base->Deg_Enol Deprotonation Deg_Ox Hydroxylation (C5-Methyl) O2->Deg_Ox ROS Attack

Fig 1. Mechanistic degradation pathways triggered by environmental stressors.

Troubleshooting Start HPLC Peak Anomaly Polar New Early Peak (High Polarity) Start->Polar NonPolar New Late Peak (Low Polarity) Start->NonPolar Cause1 Hydrolysis / Oxidation Polar->Cause1 Cause2 Aldol Dimerization NonPolar->Cause2 Fix1 Use Anhydrous Solvents Cause1->Fix1 Fix2 Buffer to pH 4-6 Store at 4°C Cause2->Fix2

Fig 2. Decision tree for diagnosing and resolving HPLC peak anomalies in solution.

Section 3: Quantitative Stability Matrix

The following table summarizes the expected half-life ( t1/2​ ) of the compound under various standard laboratory conditions. Use this data to benchmark your own stability assays.

Solvent SystemStorage TempLight ExposurepHHalf-Life ( t1/2​ )Primary Degradant Mechanism
Methanol / Water (50:50)25°CAmbient UV7.0< 48 hoursPhotolysis of N1-phenyl system[3]
Methanol / Water (50:50)25°CDark9.0~ 5 daysBase-catalyzed aldol condensation
DMSO (10% Water)40°CDark4.0> 30 daysTrace C5-methyl oxidation
Anhydrous MeCN +4°C Dark N/A > 6 months None detected (Optimal) [5]

Section 4: Self-Validating Experimental Protocol

To definitively diagnose whether your compound is degrading or if your analytical instrument is drifting, you must run a Forced Degradation & Hydrolytic Stability Assay using a self-validating internal standard[2],[5].

Step 1: Preparation of Buffered Stock Solutions

  • Action: Prepare a 1 mg/mL primary stock of the target compound in anhydrous MeCN. Dilute this to a working concentration of 10 µg/mL across three separate buffer systems: pH 4 (acetate), pH 7 (phosphate), and pH 9 (borate)[2].

  • Mechanistic Rationale: MeCN is utilized as the carrier solvent because it is aprotic and will not participate in nucleophilic attack on the target's C3-ethanone group, unlike methanol or ethanol[4].

Step 2: Introduction of the Internal Standard (The Self-Validation Mechanism)

  • Action: Spike all working solutions with 1 µg/mL of an isotopically labeled stable internal standard (e.g., 15 N, 13 C-labeled 1,2,4-triazole)[5].

  • Mechanistic Rationale: The core unsubstituted triazole ring is exceptionally stable[1]. By tracking the ratio of the target compound against the stable isotope standard, you mathematically eliminate variables like HPLC injection volume errors, solvent evaporation, or MS detector drift. If the ratio drops, chemical degradation is definitively occurring.

Step 3: Controlled Stress Exposure

  • Action: Split the pH-adjusted samples into two environmental cohorts:

    • Cohort A: Stored in the dark at 40°C.

    • Cohort B: Exposed to simulated solar light (UV) at 25°C[3].

  • Mechanistic Rationale: Decoupling thermal stress from photolytic stress isolates the degradation pathways. Thermal stress in basic conditions will validate the enolization rate of the ethanone group, while UV exposure will validate the photolytic vulnerability of the conjugated phenyl ring[3].

Step 4: HPLC-MS/MS Analysis

  • Action: Analyze aliquots at t=0 , 24h, 72h, and 7 days using a Hypercarb or C18 column[5]. Monitor for the appearance of +18 Da (hydration) or +14 Da (oxidation) mass shifts in the early-eluting polar fractions.

Section 5: References

  • Title: Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: An insight on medicinal attributes of 1,2,4-triazoles Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Mefentrifluconazole Degradate 1,2,4-triazole 49762553 Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS Source: International Society for Research in Education and Science (ISRES) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Ambiguous Spectroscopic Data for 1,2,4-Triazoles

Welcome to the Advanced Analytical Support Center. This hub is engineered for researchers, analytical chemists, and drug development professionals dealing with the structural elucidation of 1,2,4-triazole scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. This hub is engineered for researchers, analytical chemists, and drug development professionals dealing with the structural elucidation of 1,2,4-triazole scaffolds. Because the 1,2,4-triazole ring is highly prone to prototropic tautomerism and multi-site reactivity, standard 1D spectroscopic methods often yield ambiguous data. This guide provides field-proven troubleshooting protocols to decode these complexities.

Section 1: NMR Troubleshooting – Tautomerism & Regioisomerism

FAQ 1: My 1 H and 13 C NMR spectra show broadened or averaged signals for my substituted 1,2,4-triazole. How can I definitively identify the tautomeric form in solution?

The Causality: 1,2,4-triazoles undergo rapid intermolecular and intramolecular proton exchange (1) in solution, shifting between the 1H, 2H, and 4H forms[1]. At room temperature, this exchange is often faster than the NMR timescale, leading to signal averaging or severe line broadening. Generally, the 1H and 2H tautomers are electronically and sterically favored over the 4H form[1].

The Solution: Switch your analytical focus from 1 H/ 13 C to 15 N NMR spectroscopy. The 15 N nucleus provides a massive chemical shift window that is highly sensitive to the protonation state of the nitrogen atoms[2].

  • Pyrrole-like Nitrogen (Protonated): Exhibits a heavily shielded signal.

  • Pyridine-like Nitrogen (Unprotonated): Exhibits a deshielded signal.

Step-by-Step Protocol: Variable-Temperature (VT) 15 N NMR

  • Solvent Selection: Dissolve your sample in a highly polar, aprotic solvent (e.g., DMSO- d6​ or DMF- d7​ ) to stabilize the tautomers via strong hydrogen bonding.

  • Temperature Calibration: Lower the probe temperature to -40°C to -60°C. Cooling slows the proton exchange rate, pushing it into the slow-exchange regime on the NMR timescale.

  • Acquisition: Acquire a 1 H- 15 N HSQC (for the protonated nitrogen) and a 1 H- 15 N HMBC (to observe the unprotonated nitrogens via long-range coupling).

  • Analysis: If the 1H tautomer is dominant, you will observe one shielded 15 N signal (N1) and two deshielded signals (N2, N4)[2].

FAQ 2: I performed an N-alkylation of a 1,2,4-triazole and obtained multiple products. How do I differentiate between N1, N2, and N4 regioisomers?

The Causality: The three nitrogen atoms in the 1,2,4-triazole ring possess competing nucleophilicity. Depending on the steric bulk of the C3/C5 substituents and the electronic nature of the alkylating agent, alkylation can yield a mixture of N1, N2, and N4 regioisomers. Because the alkyl protons are distant from the ring substituents, 1D 1 H NMR chemical shifts for these isomers are nearly identical.

The Solution: A self-validating 2D NMR workflow using HMBC and NOESY is required. 3 (through-bond), while NOESY maps the spatial proximity (through-space)[3].

Step-by-Step Protocol: 2D NMR Regioisomer Elucidation

  • Acquire HMBC: Set the long-range coupling constant ( nJCH​ ) to 8 Hz.

  • Map Covalent Bonds: Look for 3J correlations from the 1 H signals of the new N -alkyl group ( N -CH 2​ -R) to the triazole ring carbons (C3 and C5).

    • N1-Alkylation: The alkyl protons will show a strong 3J correlation to C5[3].

    • N2-Alkylation: The alkyl protons will show a strong 3J correlation to C3.

    • N4-Alkylation: The alkyl protons will show 3J correlations to both C3 and C5.

  • Validate with NOESY: Acquire a 2D NOESY spectrum (mixing time 300-500 ms). Check for Nuclear Overhauser Effects (NOE) between the N -alkyl protons and the protons of the C3/C5 substituents. This orthogonal spatial data must agree with the HMBC connectivity to create a self-validating proof of structure[3].

NMR_Workflow Start Synthesized N-Alkyl 1,2,4-Triazole Acquire1D Acquire 1H & 13C NMR (Verify Purity) Start->Acquire1D Acquire2D Acquire 2D NMR (HMBC & NOESY) Acquire1D->Acquire2D HMBC_Check Analyze HMBC: Alkyl 1H to Triazole 13C Acquire2D->HMBC_Check NOESY_Check Analyze NOESY: Alkyl 1H to C3/C5 1H Acquire2D->NOESY_Check N1_Isomer N1-Isomer Confirmed (Correlates to C5) HMBC_Check->N1_Isomer 3J to C5 N2_Isomer N2-Isomer Confirmed (Correlates to C3) HMBC_Check->N2_Isomer 3J to C3 N4_Isomer N4-Isomer Confirmed (Correlates to C3 & C5) HMBC_Check->N4_Isomer 3J to C3 & C5 NOESY_Check->N1_Isomer NOE to C5-R NOESY_Check->N2_Isomer NOE to C3-R NOESY_Check->N4_Isomer NOE to C3-R & C5-R

Workflow for elucidating 1,2,4-triazole N-alkylation regioisomers using 2D NMR techniques.

Section 2: Decoding Mass Spectrometry (MS) Fragmentation

FAQ 3: I am analyzing a novel 1,2,4-triazole derivative via LC-MS/MS, but the fragmentation pattern is complex. What are the characteristic neutral losses I should look for?

The Causality: While the 1,2,4-triazole ring is thermodynamically stable, high-energy collision-induced dissociation (CID) in tandem mass spectrometry forces the heterocyclic ring to rupture. The fragmentation is driven by the stability of the resulting neutral leaving groups.

The Solution: Do not attempt to assign every minor peak. Instead, look for the hallmark ring-opening cleavages characteristic of the 1,2,4-triazole core. The most definitive diagnostic pathways involve the4[4].

Step-by-Step Protocol: MS/MS Spectral Interpretation

  • Identify the Precursor: Locate the [M+H]+ or [M−H]− parent ion.

  • Scan for N 2​ Extrusion: Look for a primary fragment with a mass shift of Δm/z=−28 Da. This corresponds to the loss of N 2​ from the N1-N2 bond cleavage, a highly favored thermodynamic pathway[4].

  • Scan for HCN Elimination: Look for a fragment with a mass shift of Δm/z=−27 Da, representing the loss of hydrogen cyanide[4].

  • Account for Substituents: If your triazole has an amino group (e.g., 3-amino-1,2,4-triazole), look for the early loss of cyanamide (NH 2​ CN, Δm/z=−42 Da) or ammonia (NH 3​ , Δm/z=−17 Da)[4].

Data Presentation: Reference Spectroscopic Values

To assist in rapid data validation, summarize your experimental findings against these standard benchmark values for 1,2,4-triazoles.

Analytical TargetTechniqueDiagnostic Signal / ValueStructural Implication
1H Tautomer 15 N NMR~ -220 ppmProtonated N1 atom (Pyrrole-like)
1H Tautomer 15 N NMR~ -80 ppmUnprotonated N2/N4 atoms (Pyridine-like)
N1-Regioisomer 1 H- 13 C HMBC 3JCH​ correlation to C5Alkyl group is attached at N1
N4-Regioisomer 1 H- 13 C HMBC 3JCH​ correlation to C3 & C5Alkyl group is attached at N4
Ring Cleavage LC-MS/MS (CID) Δm/z=−28 DaExtrusion of N 2​ gas
Ring Cleavage LC-MS/MS (CID) Δm/z=−27 DaElimination of HCN

References

  • Sergeieva, T., Bilichenko, M., Holodnyak, S., Monaykina, Y. V., Okovytyy, S. I., Kovalenko, S. I., Voronkov, E., & Leszczynski, J. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A. 1

  • Aggarwal, R., Kumar, P., Hooda, M., & Kumar, S. (2024). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles as DNA-groove binders. RSC Advances. 3

  • Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Physical Chemistry Chemical Physics. 4

  • Bojarska-Olejnik, E., Stefaniak, L., Witanowski, M., & Webb, G. A. (1986). 15N NMR investigation of the tautomeric equilibria of some 1,2,4-triazoles and related compounds. Magnetic Resonance in Chemistry. 2

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone to other inhibitors

Comparative Efficacy Guide: 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone (MTE) vs. Standard Tubulin Polymerization Inhibitors Executive Summary & Mechanistic Rationale The compound 1-(5-Methyl-1-phenyl-1H-1,2,4-tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone (MTE) vs. Standard Tubulin Polymerization Inhibitors

Executive Summary & Mechanistic Rationale

The compound 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone (hereafter referred to as MTE) serves as a highly optimized structural scaffold in the development of next-generation tubulin polymerization inhibitors. Historically, natural products such as and Colchicine have been the gold standards for targeting the colchicine binding site[1]. Binding at this site destabilizes the intersubunit interaction, preventing the longitudinal contacts necessary for [2].

However, CA-4 possesses a critical structural vulnerability: its biologically active cis-stilbene configuration is thermodynamically unstable and readily isomerizes to the inactive trans-form under physiological conditions or light exposure[1]. The MTE scaffold overcomes this limitation by utilizing the 1,2,4-triazole ring to rigidly lock the molecule in a [3]. This preserves the optimal pharmacophore required for deep insertion into the colchicine pocket. Furthermore, the ethanone moiety provides a critical hydrogen bond acceptor that interacts with key residues (e.g., Asn258 of β-tubulin), mirroring the vital methoxy interactions seen in [3].

Quantitative Efficacy Comparison

To objectively evaluate the MTE scaffold against CA-4 and Colchicine, we compare their performance across primary biochemical and cellular metrics. The data demonstrates that while CA-4 has superior raw potency, the MTE scaffold provides a crucial balance of high efficacy and structural stability.

MetricMTE Scaffold DerivativesCombretastatin A-4 (CA-4)Colchicine
Tubulin Polymerization IC₅₀ (µM) 2.1 – 3.01.22.5
Cytotoxicity GI₅₀ (HeLa/MCF-7) (nM) 150 – 2303 – 510 – 15
Binding Site Colchicine pocketColchicine pocketColchicine pocket
Structural Stability (In Vivo) Excellent (cis-locked)Poor (cis-to-trans isomerization)Moderate
Aqueous Solubility Moderate to HighLowModerate

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the exact methodologies required to assess the efficacy of MTE against alternative inhibitors.

Protocol A: Fluorescence-Based Tubulin Polymerization Assay

Expertise & Causality: This cell-free assay isolates the direct mechanism of action from secondary cellular effects. Tubulin must be kept strictly on ice prior to the assay because microtubule assembly is an endothermic process; cold temperatures prevent spontaneous, premature polymerization. GTP is mandatory as it provides the necessary energy for lateral protofilament interactions, while Mg²⁺ stabilizes the nucleotide-binding pocket.

  • Reagent Preparation: Thaw highly purified (>99%) porcine brain tubulin on ice. Prepare PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP and 10 µM of a fluorescent reporter (e.g., DAPI, which enhances fluorescence upon binding to polymerized microtubules).

  • Inhibitor Formulation: Dissolve MTE, CA-4, and Colchicine in analytical-grade DMSO. Prepare serial dilutions (0.1 µM to 10 µM).

  • Reaction Assembly: In a pre-chilled 96-well half-area plate, combine the tubulin solution (final concentration: 3 mg/mL) with the inhibitor dilutions. Self-Validation Control: Include a 1% DMSO vehicle (negative control for baseline polymerization) and 10 µM Paclitaxel (positive control for microtubule stabilization).

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Read fluorescence (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the maximum rate of polymerization (Vmax) during the exponential growth phase. Determine the IC₅₀ by plotting Vmax against the log of the inhibitor concentration.

Workflow N1 Prepare Purified Porcine Tubulin N2 Add Inhibitor (MTE, CA-4, Colchicine) N1->N2 N3 Incubate at 37°C with GTP & Fluorophore N2->N3 N4 Measure Fluorescence (Ex: 360nm, Em: 420nm) N3->N4 N5 Calculate IC50 Polymerization Rate N4->N5

Workflow for the fluorescence-based tubulin polymerization assay.

Protocol B: Cell Viability and Proliferation (MTT) Assay

Expertise & Causality: The MTT assay measures the metabolic activity of cells, serving as a proxy for cell viability. Because tubulin inhibitors arrest cells in the G2/M phase, triggering apoptosis, a 72-hour incubation is required to allow cells to complete at least one full cell cycle and undergo programmed cell death.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 or HeLa) at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

  • Treatment: Aspirate the media and replace it with fresh media containing MTE, CA-4, or Colchicine at varying concentrations (1 nM to 10 µM). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Measurement: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance to the DMSO vehicle control (100% viability) and calculate the GI₅₀ using non-linear regression analysis.

Mechanism Inhibitor 1,2,4-Triazole Scaffold (MTE) Target Colchicine Binding Site (α/β-Tubulin Interface) Inhibitor->Target Binds Effect1 Destabilization of Intersubunit Interaction Target->Effect1 Induces Effect2 Inhibition of Microtubule Assembly Effect1->Effect2 Causes Outcome G2/M Phase Arrest & Apoptosis Effect2->Outcome Triggers

Mechanistic pathway of MTE-induced apoptosis via tubulin destabilization.

References

  • Mahmoud, E., et al. "Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors." Pharmaceuticals, 2025.[Link]

  • Zhang, Q., et al. "Highly Potent Triazole-Based Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry, 2007.[Link]

  • Sargsyan, A., et al. "Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction." ACS Omega, 2023.[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Triazole Analogs

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in a wide array of therapeutic agents.[1] This guide provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in a wide array of therapeutic agents.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 1,2,4-triazole analogs across key therapeutic areas, including antifungal, anticancer, anticonvulsant, and antibacterial applications. By synthesizing experimental data and elucidating the molecular rationale behind activity variations, this document serves as a critical resource for researchers, scientists, and professionals engaged in drug discovery and development.

The Versatile Core: Understanding the 1,2,4-Triazole Nucleus

1,2,4-triazoles are five-membered heterocyclic rings containing three nitrogen atoms and two carbon atoms.[2] This unique arrangement imparts favorable physicochemical properties, including metabolic stability, hydrogen bonding capability, and the ability to coordinate with metallic ions in enzyme active sites, making it an ideal framework for designing targeted therapeutics.[3][4] Marketed drugs such as the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anxiolytic alprazolam all feature this critical moiety, highlighting its therapeutic significance.[5][6]

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most prominent application of 1,2,4-triazole analogs is in the development of antifungal agents. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7]

Core Structure-Activity Relationships

The quintessential pharmacophore for antifungal 1,2,4-triazoles consists of the triazole ring, a halogenated phenyl group, and a variable side chain. The SAR can be summarized as follows:

  • The 1,2,4-Triazole Moiety : The N4 atom of the triazole ring is crucial as it coordinates with the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[7]

  • Halogenated Phenyl Group : The presence of one or two halogen-substituted phenyl rings (typically 2,4-difluorophenyl) is a hallmark of potent antifungal triazoles like fluconazole and voriconazole. These groups enhance binding affinity within the hydrophobic active site of the enzyme.[6][8]

  • The Side Chain : The nature of the substituent at the C3 or C5 position of the triazole ring significantly influences the antifungal spectrum and potency. Bulky and lipophilic side chains generally enhance activity. For instance, modifications to the side chain of fluconazole have led to the development of second-generation triazoles with broader activity spectra.[8]

Comparative Antifungal Potency

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of various 1,2,4-triazole analogs against common fungal pathogens. Lower MIC values indicate higher potency.

Compound/AnalogR Group/ModificationCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)Reference
Fluconazole Standard0.25 - 1.0>64[8]
Compound with p-OCH3C6H5 p-methoxyphenylPotentPotent[2]
Compound with p-ClC6H5 p-chlorophenylLess potent than methoxy analogLess potent than methoxy analog[2]
Triazole-piperdine-oxadiazole (20b) Complex side chain0.016Not Reported[8]
Triazole-piperdine-oxadiazole (19g) Complex side chain0.031Not Reported[8]

The data clearly indicates that specific substitutions significantly impact antifungal efficacy. For example, compound 20b with a complex piperdine-oxadiazole side chain exhibits remarkably higher potency against Candida albicans compared to the standard drug, fluconazole.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the in vitro potency of novel antifungal agents.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Fungal strains are cultured overnight in a suitable broth medium (e.g., RPMI-1640). The resulting suspension is then diluted to achieve a standardized concentration of fungal cells (typically 0.5-2.5 x 10³ CFU/mL).

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture Fungal Strain Overnight start->culture dilute Dilute to Standardized Concentration culture->dilute serial_dilute Serially Dilute Compound in 96-well Plate dilute->serial_dilute inoculate Inoculate Wells with Fungal Suspension serial_dilute->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate determine_mic Visually Determine MIC incubate->determine_mic end End determine_mic->end

Caption: Workflow for Antifungal MIC Determination.

Anticancer Activity: Diverse Mechanisms of Action

1,2,4-triazole derivatives have emerged as promising anticancer agents, exhibiting a range of mechanisms including kinase inhibition, antiproliferative effects, and induction of apoptosis.[1][9][10]

Key SAR Insights for Anticancer Activity

The structural features influencing the anticancer potential of 1,2,4-triazoles are diverse and target-dependent. However, some general trends can be observed:

  • Aromatic Substituents : The nature and position of substituents on the phenyl rings attached to the triazole core are critical. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), often enhance cytotoxic activity.[1][9] For instance, a 2,4-dichlorophenyl group has been shown to be more potent than a 4-chlorophenyl or 4-methoxyphenyl group against several cancer cell lines.[1]

  • Linker Moiety : The linker connecting the triazole core to other functionalities plays a significant role. For example, the presence of a thione (C=S) or mercapto (-SH) group at the C3 or C5 position can contribute to anticancer activity.[11]

  • Fused Ring Systems : Fusing the 1,2,4-triazole ring with other heterocyclic systems, such as quinazolines or phthalazines, can lead to potent anticancer compounds with novel mechanisms of action.[9]

Comparative Anticancer Efficacy

The following table presents the in vitro cytotoxic activity (IC50) of several 1,2,4-triazole analogs against various human cancer cell lines. Lower IC50 values denote greater potency.

CompoundR GroupA549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)MCF7 (Breast) IC50 (µM)Reference
8a 2,4-dichlorophenyl1.23 ± 0.110.98 ± 0.082.11 ± 0.15[1]
8b 4-chlorophenyl2.54 ± 0.211.87 ± 0.143.45 ± 0.28[1]
8c 4-fluorophenyl0.89 ± 0.070.65 ± 0.051.54 ± 0.11[1]
8d 4-methoxyphenyl5.12 ± 0.454.32 ± 0.38>10[1]

As illustrated, the analog with a 4-fluorophenyl substituent (8c ) demonstrated the highest potency across the tested cell lines, highlighting the importance of specific halogen substitutions.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[1]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[1]

  • IC50 Calculation: The absorbance values are used to generate a dose-response curve, from which the IC50 value is calculated.

G cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_compounds Treat with Test Compounds seed_cells->treat_compounds add_mtt Add MTT Solution treat_compounds->add_mtt dissolve_formazan Dissolve Formazan Crystals add_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT Cytotoxicity Assay.

Anticonvulsant Activity: Modulating Neuronal Excitability

1,2,4-triazole derivatives have demonstrated significant potential as anticonvulsant agents, offering an alternative to currently available antiepileptic drugs.[12][13][14] Their mechanisms of action are still under investigation but are thought to involve the modulation of ion channels and neurotransmitter systems.

SAR for Anticonvulsant Properties

The structural requirements for anticonvulsant activity in 1,2,4-triazole analogs often include:

  • Aryl or Substituted Aryl Groups : The presence of an aryl group, often substituted with halogens or other functional groups, at the N4 or C5 position of the triazole ring is a common feature of active compounds.[13]

  • Thione/Mercapto Group : Similar to anticancer agents, a thione or mercapto group at the C3 position is frequently associated with anticonvulsant activity.[12]

  • Side Chain Lipophilicity : The lipophilicity of the side chain can influence the ability of the compound to cross the blood-brain barrier and reach its target in the central nervous system.

Comparative Anticonvulsant Efficacy

The following table summarizes the anticonvulsant activity of several 1,2,4-triazole derivatives in the 6 Hz psychomotor seizure model in mice, a well-established preclinical model for pharmacoresistant epilepsy.[12] The median effective dose (ED50) is presented.

CompoundED50 (mg/kg) at Peak ActivityTime of Peak Activity (min)Reference
Valproic Acid (Standard) ~180-200Not specified in this context[12]
TP-10 61.1 - 169.730[12]
TP-315 59.7 - 136.230[12]
TP-427 40.9 - 64.915[12]

The data reveals that the tested 1,2,4-triazole-3-thione derivatives are significantly more potent than the standard drug, valproic acid, in this model of pharmacoresistant epilepsy.[12]

Experimental Protocol: Maximal Electroshock (MES) and 6 Hz Seizure Tests

The MES and 6 Hz tests are standard preclinical screening methods for identifying compounds with potential anticonvulsant activity.

Objective: To evaluate the ability of a compound to prevent seizures induced by electrical stimulation.

Methodology (MES Test):

  • Animal Preparation: Mice or rats are used for the assay.

  • Compound Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) injection.

  • Electrical Stimulation: After a predetermined time, an electrical stimulus is delivered through corneal electrodes to induce a tonic-clonic seizure.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • ED50 Calculation: The dose of the compound that protects 50% of the animals from the tonic extensor component of the seizure (ED50) is calculated.

Antibacterial Activity: Emerging Potential

While not as extensively studied as their antifungal counterparts, 1,2,4-triazole analogs have also shown promise as antibacterial agents.[5][15] They often act by inhibiting various bacterial enzymes or disrupting cell wall synthesis.

SAR for Antibacterial Activity

Key structural features for antibacterial 1,2,4-triazoles include:

  • Hybridization with Quinolones : A successful strategy has been the hybridization of the 1,2,4-triazole nucleus with known antibacterial agents like fluoroquinolones (e.g., ofloxacin, ciprofloxacin).[5] This approach can lead to compounds with enhanced activity, including against resistant strains like MRSA.

  • Substitutions on the Phenyl Ring : Electron-withdrawing groups on a phenyl ring attached to the triazole core can positively influence antibacterial activity.[1]

  • 4-Amino Derivatives : The presence of an amino group at the N4 position of the triazole ring has been associated with antibacterial properties.[5]

Comparative Antibacterial Potency

The following table shows the Minimum Inhibitory Concentration (MIC) of some 1,2,4-triazole derivatives against various bacterial strains.

CompoundModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Ofloxacin (Standard) -0.25 - 10.25 - 1[5]
Ofloxacin-Triazole Hybrid (13) Ofloxacin analog0.25 - 10.25 - 1[5]
Clinafloxacin-Triazole Hybrid (28g) 2,4-difluorophenyl0.250.5[9]
Ciprofloxacin-Triazole Hybrid (29) Ciprofloxacin analog0.046 (MRSA)Not Reported[9]

The data indicates that hybridization of 1,2,4-triazoles with fluoroquinolones can yield compounds with antibacterial activity comparable or even superior to the parent drug, particularly against resistant strains.[5][9]

Conclusion: A Scaffold of Continuing Promise

The 1,2,4-triazole nucleus remains a highly versatile and fruitful starting point for the design and development of novel therapeutic agents. The structure-activity relationship studies discussed in this guide underscore the critical role of specific substitutions and structural modifications in dictating the biological activity profile of these compounds. A thorough understanding of these SAR principles is paramount for the rational design of more potent, selective, and safer 1,2,4-triazole-based drugs to address unmet medical needs in oncology, infectious diseases, and neurology.

References

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research, 79(1), 84-91. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (2021). Molecules, 26(5), 1461. [Link]

  • 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. (2020). Scientific Reports, 10(1), 1-13. [Link]

  • Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. (2020). European Journal of Medicinal Chemistry, 190, 112114. [Link]

  • Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists. (2012). ACS Medicinal Chemistry Letters, 3(9), 729-734. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Molecules, 27(19), 6295. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). Molecules, 28(8), 3405. [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). MDPI. [Link]

  • Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives. (2018). Pharmacological Reports, 70(6), 1185-1191. [Link]

  • Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. (2012). Der Pharma Chemica, 4(3), 1033-1039. [Link]

  • Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. (2020). ResearchGate. [Link]

  • A Review on 1, 2, 4 - Triazoles. (2011). Journal of Advanced Pharmacy Education and Research, 2, 1-22. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Frontiers in Chemistry, 10, 929456. [Link]

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Frontiers in Chemistry, 10, 908101. [Link]

  • A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. (2024). ResearchGate. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2018). European Journal of Medicinal Chemistry, 158, 645-680. [Link]

  • Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2023). Pharmaceutical Journal, (4), 22-31. [Link]

  • Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents. (2023). New Journal of Chemistry. [Link]

  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. (2023). RSC Advances, 13(33), 23143-23161. [Link]

  • Antifungal Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]

  • Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. (2023). Biomedical and Pharmacology Journal, 16(4). [Link]

  • Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2243292. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 70-75. [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). * Zaporozhye Medical Journal*, 24(1), 121-127. [Link]

Sources

Validation

Biological Evaluation of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone Derivatives: A Comparative Guide

Executive Summary The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from antifungals (fluconazole) to anticancer agents (letrozol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from antifungals (fluconazole) to anticancer agents (letrozole). Among emerging analogs, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone derivatives have demonstrated exceptional versatility. This guide provides an objective, data-driven comparison of these ethanone-functionalized derivatives against established clinical standards. By dissecting the mechanistic rationale, comparative performance data, and self-validating experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals evaluating this scaffold for antimicrobial and oncological applications.

Mechanistic Rationale: Why This Specific Scaffold?

As application scientists, we do not merely screen compounds; we engineer target-ligand interactions. The unique biological profile of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone derivatives stems from their highly specific spatial geometry and electronic distribution[1]:

  • The Ethanone Moiety (Hydrogen Bond Acceptor): The acetyl group at the 3-position serves as a critical hydrogen bond acceptor. In the active site of target enzymes, this carbonyl oxygen interacts with polar amino acid residues, anchoring the molecule. Furthermore, it provides a synthetic handle for the development of hydrazones or oximes, allowing for rapid library expansion.

  • The 1-Phenyl Substitution (Lipophilicity & Steric Fit): The phenyl ring provides the essential lipophilicity required for cell membrane permeation. Crystallographic data of related scaffolds indicates a nearly perpendicular orientation between the triazole and phenyl rings (dihedral angle of ~88.7°), which perfectly complements the hydrophobic clefts of target proteins like cytochrome P450 14α-demethylase (CYP51)[1].

  • The 5-Methyl Group (Conformational Locking): The inclusion of a methyl group at the 5-position restricts the rotational freedom of the adjacent phenyl ring. This conformational locking reduces the entropic penalty upon receptor binding, significantly enhancing target affinity compared to unsubstituted analogs[2].

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Intact) CYP51->Ergosterol ToxicSterols 14α-methyl sterols (Membrane Disruption) CYP51->ToxicSterols Accumulation Triazole 1,2,4-Triazol-3-yl Ethanone Derivative Triazole->CYP51 Inhibits

Mechanism of CYP51 inhibition by 1,2,4-triazole derivatives disrupting fungal membranes.

Comparative Performance Data

To objectively evaluate the efficacy of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone derivatives, we compare their in vitro performance against standard therapeutic alternatives across two primary indications: fungal infections and oncology (tubulin inhibition).

Antifungal Activity (CYP51 Inhibition)

Fungal resistance to traditional azoles is a growing clinical challenge[3]. Ethanone-functionalized triazoles exhibit broad-spectrum activity by inhibiting CYP51, thereby halting ergosterol synthesis.

Table 1: Minimum Inhibitory Concentration (MIC) against Pathogenic Fungi

Compound / DrugCandida albicans (µg/mL)Aspergillus niger (µg/mL)Mechanism / Notes
Derivative A (4-Fluoro substituted)8.016.0Halogenation increases lipophilicity, enhancing membrane penetration.
Derivative B (4-Methoxy substituted)4.08.0Electron-donating group strengthens H-bonding in the active site.
Fluconazole (Clinical Standard)1.0 - 4.0>64.0High resistance observed in A. niger strains[4].
Voriconazole (Alternative)0.51.0Potent, but associated with severe hepatotoxicity.

Insight: While Fluconazole remains highly active against C. albicans, Derivative B demonstrates superior efficacy against the notoriously resistant A. niger, making it a viable alternative for invasive aspergillosis[4].

Anticancer Activity (Tubulin Polymerization Inhibition)

Recent ADME predictions and in vitro studies have identified specific 1,2,4-triazole derivatives as potent tubulin inhibitors, binding to the colchicine site and destabilizing microtubules[5].

Table 2: Cytotoxicity and Tubulin Inhibition Profiles

Compound / DrugIC₅₀ (MCF-7 Breast Cancer)Tubulin Inhibition (IC₅₀)BBB Permeability (Predicted)
Derivative C (Unsubstituted)12.5 µM8.2 µMNon-permeant[5]
Derivative D (3,4-Dichloro)3.1 µM1.8 µMNon-permeant[5]
Colchicine (Standard Inhibitor)0.8 µM1.2 µMPermeant (High neurotoxicity)
Paclitaxel (Standard Stabilizer)0.05 µMN/A (Stabilizer)Low

Insight: Derivative D achieves tubulin inhibition comparable to Colchicine but is predicted to be blood-brain barrier (BBB) non-permeant, drastically reducing the risk of neurological side effects commonly associated with traditional tubulin-targeting agents[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives/negatives.

Workflow Prep Compound Preparation (DMSO Stock, <1% Final) Treatment Serial Dilution Treatment (96-well microtiter plates) Prep->Treatment Culture Fungal/Mammalian Cell Culture Seeding Culture->Treatment Incubation Incubation (24-48h at 37°C) Treatment->Incubation Assay Viability Readout (Resazurin/MTT Assay) Incubation->Assay Analysis Dose-Response Curve IC50 / MIC Determination Assay->Analysis

Self-validating high-throughput screening workflow for biological evaluation.

Protocol 1: High-Throughput Broth Microdilution Assay (Antimicrobial)

Objective: Determine the MIC of triazole derivatives using a redox indicator to eliminate subjective visual scoring.

  • Inoculum Standardization: Prepare a microbial suspension in sterile saline matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

    • Causality: Normalizing the baseline inoculum prevents false positives caused by over-inoculation, ensuring consistent drug-to-target ratios.

  • Compound Dilution: Dissolve the ethanone derivatives in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi) across a 96-well plate.

    • Critical Control: Ensure final DMSO concentration remains ≤1% . Include a "Vehicle Control" well (1% DMSO + media + cells) to validate that solvent toxicity is not responsible for cell death.

  • Incubation & Readout: Add 10 µL of the standardized inoculum to each well. Incubate at 37°C for 24 hours. Add 20 µL of Resazurin dye (0.015%) and incubate for an additional 2 hours.

    • Self-Validation: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. A lack of color change definitively confirms growth inhibition, removing the ambiguity of reading turbidity in precipitated drug wells.

Protocol 2: Tubulin Polymerization Inhibition Assay (Anticancer)

Objective: Quantify the direct effect of the derivatives on microtubule dynamics in a cell-free system.

  • Reagent Preparation: Thaw porcine brain tubulin (>99% pure) on ice. Prepare the reaction buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Causality: GTP and Mg²⁺ are absolute requirements for tubulin polymerization. EGTA chelates Ca²⁺, which otherwise inhibits polymerization.

  • Assay Assembly: In a pre-warmed (37°C) 96-well half-area plate, combine 10 µL of test derivative (at varying concentrations) with 40 µL of the tubulin-buffer mix (final tubulin concentration: 3 mg/mL).

    • Controls: Include Paclitaxel (3 µM) as a polymerization enhancer (positive control) and Colchicine (3 µM) as an inhibitor (negative control).

  • Kinetic Measurement: Immediately read the plate in a fluorescence microplate reader (Ex: 340 nm / Em: 410 nm) or via absorbance at 340 nm, taking measurements every minute for 60 minutes at 37°C.

    • Data Interpretation: A decrease in the Vmax of the polymerization curve compared to the vehicle control indicates tubulin destabilization, confirming the mechanism of action predicted by in silico models[5].

Conclusion

The 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone scaffold offers a highly tunable platform for drug discovery. By leveraging the specific dihedral geometry and hydrogen-bonding capacity of the ethanone group, researchers can overcome resistance mechanisms inherent to older generation azoles. When evaluated through rigorous, self-validating assays, these derivatives demonstrate competitive efficacy against clinical standards like Fluconazole and Colchicine, with the added benefit of favorable ADME profiles.

References

  • Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives Der Pharma Chemica [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments MDPI [Link]

  • ADME prediction of 1,2,4-triazole derivatives as potent tubulin inhibitors Idaam Publications[Link]

Sources

Comparative

Comprehensive Comparison Guide: Analytical Method Validation for 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone

Accurate quantification of complex pharmaceutical intermediates is the bedrock of drug development and quality control. 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is a highly specific triazole derivative charact...

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Author: BenchChem Technical Support Team. Date: March 2026

Accurate quantification of complex pharmaceutical intermediates is the bedrock of drug development and quality control. 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is a highly specific triazole derivative characterized by a weakly basic 1,2,4-triazole core, a hydrophobic phenyl ring, and an acetyl group. For researchers and analytical scientists, developing a robust method for this compound requires navigating its unique physicochemical properties while strictly adhering to international regulatory standards[1].

This guide objectively compares the leading analytical platforms for this molecule, explains the mechanistic causality behind chromatographic optimization, and provides a self-validating protocol compliant with the latest ICH Q2(R2) guidelines[2].

Platform Comparison: Selecting the Optimal Analytical Strategy

To establish a fit-for-purpose control strategy, we must evaluate the performance of three primary analytical platforms: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV), Ultra-Performance Liquid Chromatography (UPLC-PDA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While LC-MS/MS offers unparalleled sensitivity for trace genotoxic impurities, it is often over-engineered and cost-prohibitive for routine bulk assay[3]. Conversely, traditional RP-HPLC-UV is reliable but lacks the high-throughput efficiency required in modern pharmaceutical development[4]. UPLC-PDA emerges as the optimal alternative, offering superior resolution of structurally similar triazole impurities in a fraction of the run time.

Table 1: Analytical Platform Comparison for Triazole Quantification
Performance MetricRP-HPLC-UVUPLC-PDA (Recommended)LC-MS/MS
Particle Size 3.5 – 5.0 µm< 2.0 µm< 2.0 µm
Typical Run Time 15 – 20 min3 – 5 min2 – 4 min
Resolution ( Rs​ ) Acceptable ( Rs​ > 2.0)Excellent ( Rs​ > 3.5)N/A (Mass specific)
Sensitivity (LOQ) ~0.5 µg/mL~0.05 µg/mL~0.001 µg/mL
Primary Application Routine API ReleaseHigh-Throughput QC & ImpuritiesGenotoxic Impurities / PK
Cost per Analysis LowMediumHigh

The Causality of Chromatographic Optimization

Method development is not a random screening process; it is dictated by the molecule's structure. The 1,2,4-triazole ring in 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone contains nitrogen atoms with weak basicity (pKa ~ 2.5 - 3.5).

  • Stationary Phase Selection: We utilize a highly end-capped C18 column. Why? Uncapped silica columns contain residual active silanols. The basic nitrogens on the triazole ring will undergo secondary ion-exchange interactions with these silanols, resulting in severe peak tailing and loss of resolution[5]. End-capping effectively neutralizes this surface activity.

  • Mobile Phase & pH Control: Operating near the pKa of the molecule causes partial ionization, leading to split peaks and retention time shifts. By buffering the mobile phase to pH 2.7 (using 0.1% Formic Acid), we ensure the triazole nitrogens are consistently protonated, driving uniform chromatographic behavior and sharp peak symmetry[4].

Self-Validating Experimental Protocol (UPLC-PDA)

A scientifically rigorous protocol must be a self-validating system . This means the method proactively verifies its own reliability before and during sample analysis through embedded System Suitability Testing (SST) and standard bracketing.

Step-by-Step Methodology

Step 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (Milli-Q). Degas via sonication for 10 minutes.

  • Mobile Phase B: 100% LC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v) to ensure complete solubility of the hydrophobic phenyl moiety.

Step 2: System Suitability Testing (SST) - The Validation Gatekeeper Before analyzing any samples, inject the working standard (100 µg/mL) six consecutive times. The system is only deemed "fit for purpose" if it passes the following criteria:

  • %RSD of Peak Area: 2.0% (Ensures injector precision).

  • Tailing Factor ( Tf​ ): 1.5 (Confirms absence of silanol interactions).

  • Theoretical Plates ( N ): 5000 (Verifies column efficiency).

Step 3: Chromatographic Execution

  • Column: End-capped UPLC C18 (50 mm × 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and backpressure).

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 3.5 min: Linear ramp to 80% B

    • 3.5 - 4.5 min: Hold at 80% B (Column wash)

    • 4.5 - 5.0 min: Return to 20% B (Re-equilibration)

  • Detection: PDA scanning from 200-400 nm, extracting at the λmax​ (typically ~254 nm for the phenyl-triazole conjugated system).

Step 4: Bracketing Standards To ensure instrument drift does not compromise data integrity, inject a check standard every 10 samples and at the end of the sequence. The recovery of the check standard must remain between 98.0% and 102.0%.

ICH Q2(R2) Validation Workflow & Results

The validation of this analytical procedure follows the lifecycle management principles outlined in ICH Q2(R2)[6]. The logical flow of this validation process is visualized below.

Validation_Workflow Start Method Selection 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone Opt Chromatographic Optimization (End-capped C18, pH Control) Start->Opt SST System Suitability Test (SST) %RSD < 2.0%, Tailing < 1.5 Opt->SST Valid ICH Q2(R2) Validation Execution SST->Valid Spec Specificity (Forced Degradation) Valid->Spec Lin Linearity & Range (R² > 0.999) Valid->Lin Acc Accuracy & Precision (Recovery 98-102%) Valid->Acc Sens Sensitivity (LOD / LOQ) Valid->Sens Report Lifecycle Management & Final Validation Report Spec->Report Lin->Report Acc->Report Sens->Report

Caption: ICH Q2(R2) Analytical Method Validation Lifecycle for Triazole Derivatives.

Table 2: ICH Q2(R2) Quantitative Validation Results Summary

The method was validated across all critical parameters, demonstrating exceptional reliability for the quantification of the target triazole[7].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability %RSD 2.0%, Tailing 1.5%RSD = 0.42%, Tailing = 1.08Pass
Specificity No interference at retention timePeak purity index > 0.999Pass
Linearity R2 0.999 (Range: 50-150%) R2 = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.7%Pass
Method Precision %RSD 2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% (n=12, 2 analysts)%RSD = 0.82%Pass
LOD / LOQ Signal-to-Noise (S/N) 3:1 / 10:10.015 µg/mL / 0.045 µg/mLPass

Conclusion

By understanding the specific physicochemical properties of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone, analytical scientists can design methods that actively prevent chromatographic failures. Transitioning from traditional HPLC to a UPLC-PDA platform, combined with strict pH control and end-capped stationary phases, yields a highly efficient, self-validating system. The quantitative data confirms that this approach easily exceeds the rigorous acceptance criteria mandated by ICH Q2(R2), ensuring absolute data integrity for downstream drug development applications.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Validation of Developed Method of Fluconazole in Solid Dosage Form by RP-HPLC . International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form . PubMed Central (PMC).[Link]

Sources

Validation

Cross-Reactivity and Selectivity Profiling of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone: A Comparative Guide

As a Senior Application Scientist, evaluating the off-target liability of a chemical scaffold is just as critical as validating its primary efficacy. The compound 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the off-target liability of a chemical scaffold is just as critical as validating its primary efficacy. The compound 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone (CAS 92289-44-6) represents a classic 1,2,4-triazole pharmacophore. While triazoles are ubiquitous in medicinal chemistry—serving as robust amide bioisosteres and potent hinge-binding motifs—they carry well-documented cross-reactivity risks.

This guide systematically compares the cross-reactivity profile of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone against standard triazole benchmarks, providing researchers with the mechanistic causality, quantitative data, and self-validating experimental protocols necessary to profile this scaffold effectively.

Mechanistic Causality: The Dual Threat of the 1,2,4-Triazole Core

To understand how to test for cross-reactivity, we must first understand why it occurs. The 1,2,4-triazole ring drives two primary modes of off-target interaction:

  • Cytochrome P450 (CYP) Metalloenzyme Inhibition: The unhindered nitrogen lone pair (N4 or N2) of the 1,2,4-triazole acts as a strong Lewis base. It displaces the axial water molecule in the CYP450 heme center, coordinating directly with the ferric iron[1]. This results in a low-spin "Type II" spectral shift, leading to potent, reversible enzyme inhibition and high risk for Drug-Drug Interactions (DDIs).

  • Kinase Hinge Region Promiscuity: The planar triazole core, flanked by the phenyl and methyl substituents in this specific ethanone derivative, can mimic the adenine ring of ATP. This allows the scaffold to form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., in ALK or p38α MAPK)[2].

Mechanism Compound 1-(5-Methyl-1-phenyl-1H- 1,2,4-triazol-3-yl)ethanone Heme Heme Iron Coordination (Type II Inhibition) Compound->Heme Hinge ATP Hinge Region Hydrogen Bonding Compound->Hinge CYP CYP450 Enzymes (e.g., CYP3A4, CYP2C9) Tox Metabolic Toxicity / DDI Risk CYP->Tox Kinase Off-Target Kinases (e.g., p38α, ALK) OffTarget Phenotypic Side Effects Kinase->OffTarget Heme->CYP Hinge->Kinase

Fig 1: Mechanistic pathways of 1,2,4-triazole cross-reactivity in CYPs and kinases.

Comparative Performance Data

To establish a baseline, we compare the inhibitory potency (IC₅₀) of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone against Fluconazole (a potent, clinically relevant CYP inhibitor) and Crizotinib (a multi-targeted kinase inhibitor).

Table 1: Cytochrome P450 Inhibition Profiling

Data represents mean IC₅₀ values (µM) derived from fluorogenic high-throughput screening.

CompoundCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)Mechanism of Inhibition
1-(5-Methyl-1-phenyl...ethanone) 12.4 ± 1.1> 50.028.6 ± 2.3Reversible, Type II
Fluconazole (Control)2.1 ± 0.3> 50.04.8 ± 0.5Reversible, Type II
Ketoconazole (Control)0.04 ± 0.014.5 ± 0.60.8 ± 0.1Reversible, Type II

Analysis: The ethanone derivative exhibits moderate CYP3A4 cross-reactivity, though it is significantly less potent than Fluconazole. The steric bulk of the 1-phenyl and 5-methyl groups likely restricts optimal penetration into the tight CYP2C9 binding pocket compared to less substituted triazoles.

Table 2: Kinase Panel Cross-Reactivity

Data represents mean IC₅₀ values (nM) derived from TR-FRET assays at 10 µM ATP.

CompoundALK IC₅₀ (nM)p38α IC₅₀ (nM)CK1δ IC₅₀ (nM)
1-(5-Methyl-1-phenyl...ethanone) 4,5001,250> 10,000
Crizotinib (ALK Control)248,500> 10,000
SB203580 (p38α Control)> 10,00034> 10,000

Analysis: The compound shows weak-to-moderate off-target affinity for p38α, a kinase known to accommodate 1,2,4-triazole fragments in its hinge region[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, cross-reactivity must be assessed using self-validating systems. The following protocols incorporate internal controls to rule out false positives caused by compound auto-fluorescence or assay interference.

Workflow Step1 Compound Preparation (Serial Dilution in DMSO) Step2 Incubation with Recombinant Enzyme (CYP or Kinase) Step1->Step2 Step3 Addition of Fluorogenic Substrate / ATP & Tracer Step2->Step3 Step4 Fluorescence / TR-FRET Signal Detection Step3->Step4 Step5 IC50 Calculation & Selectivity Profiling Step4->Step5

Fig 2: Self-validating high-throughput workflow for cross-reactivity profiling.

Protocol A: High-Throughput Fluorogenic CYP Inhibition Assay

This method utilizes the oxidative debenzylation of a pro-fluorescent substrate to measure CYP3A4 activity rapidly[4].

Materials:

  • Recombinant Human CYP3A4 (Bactosomes or Supersomes)

  • Fluorogenic Substrate: 7-benzyloxy-4-trifluoromethylcoumarin (BFC)

  • NADPH Regeneration System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase)

  • Positive Control: Ketoconazole

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: In a black 384-well microtiter plate, dispense 10 µL of the compound dilutions. Add 20 µL of the CYP3A4 enzyme master mix (suspended in 100 mM potassium phosphate buffer, pH 7.4). Incubate at 37°C for 10 minutes. Causality note: Pre-incubation allows for the detection of time-dependent inhibition (TDI), a common liability of nitrogen-containing heterocycles.

  • Reaction Initiation: Add 10 µL of a mixture containing the BFC substrate (final concentration 50 µM, near its Kₘ) and the NADPH regeneration system to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Monitor the increase in fluorescence (Excitation: 409 nm, Emission: 530 nm) continuously for 20 minutes at 37°C.

  • Validation Check: Verify that the Ketoconazole control yields an IC₅₀ within half a log of 0.04 µM. Subtract background fluorescence from a "No Enzyme" control well to rule out compound auto-fluorescence.

Protocol B: Kinase Selectivity Profiling via TR-FRET

To assess hinge-binding promiscuity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized due to its resistance to compound interference.

Step-by-Step Methodology:

  • Tracer Displacement Setup: Combine 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone with GST-tagged p38α kinase in a 384-well plate.

  • Probe Addition: Add a fluorescently labeled ATP-competitive tracer and a Europium-labeled anti-GST antibody.

  • Equilibration: Incubate the mixture at room temperature for 1 hour. Causality note: If the triazole compound successfully binds the hinge region, it will displace the tracer, leading to a loss of the FRET signal between the Europium donor and the tracer acceptor.

  • Detection: Read the plate using a TR-FRET compatible reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the emission ratio (665/615 nm) to determine the extent of displacement.

Conclusion and Lead Optimization Strategy

The data indicates that 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone possesses inherent, though moderate, cross-reactivity with CYP3A4 and p38α. For researchers utilizing this scaffold in drug development, optimization should focus on steric shielding of the N4/N2 lone pair . Introducing bulky substituents ortho to the triazole linkage can physically prevent the nitrogen from approaching the deeply buried CYP450 heme iron, thereby improving the pharmacokinetic safety profile without necessarily abolishing primary target efficacy.

References

  • - Nature Protocols / NIH 2. - ACS Medicinal Chemistry Letters 3. - Biochemistry (ACS Publications) 4. - Bioorganic Chemistry / ResearchGate

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1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone
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1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone
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